10-Acetoxy-8,9-epoxythymol isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106009-86-3 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H20O5/c1-9(2)16(18)21-13-7-10(3)5-6-12(13)15-14(20-15)8-19-11(4)17/h5-7,9,14-15H,8H2,1-4H3 |
InChI Key |
CHFWFMPGEYPRST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |
Synonyms |
10-acetoxy-8,9-epoxythymol isobutyrate AETIB |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-Acetoxy-8,9-epoxythymol isobutyrate and its Analogs for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Acetoxy-8,9-epoxythymol isobutyrate is a naturally occurring thymol derivative belonging to a class of compounds with demonstrated biological activity. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and known biological activities, with a focus on its antimicrobial potential. Due to the limited specific data on this compound, this guide also extensively covers its closely related and more thoroughly studied analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside a proposed mechanism of action based on the known effects of thymol derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
This compound is a sesquiterpenoid, a derivative of thymol, characterized by an epoxy ring and acetate and isobutyrate ester functional groups. While specific research on this exact compound is limited, it belongs to a broader class of epoxythymol derivatives found in various plant species, notably within the Asteraceae family. These compounds have garnered scientific interest for their potential therapeutic applications, particularly as antimicrobial agents. This guide will synthesize the available information on this compound and its analogs to provide a detailed technical resource.
Chemical Properties and Structure
The definitive chemical structure and properties of this compound are essential for understanding its biological activity.
Molecular Formula: C₁₆H₂₀O₅
Molecular Weight: 292.33 g/mol
Structure:
Natural Sources
Thymol derivatives, including epoxythymol isobutyrates, are predominantly isolated from plants of the Asteraceae family. The closely related analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, has been identified as a major constituent in the root cultures of Inula helenium (Elecampane) and Inula royleana. It is also found in various species of the genus Ageratina. While not explicitly identified in the initial search, it is plausible that this compound co-occurs in these or related plant species.
Biological Activity: Antimicrobial Properties
The most well-documented biological activity of epoxythymol derivatives is their antimicrobial effect. The majority of the available data pertains to 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which serves as a valuable proxy for understanding the potential of this compound.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 10-isobutyryloxy-8,9-epoxythymol isobutyrate has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA 209 P | 50 | [1] |
| Staphylococcus aureus | (Not Specified) | 250 | [1] |
| Enterococcus faecalis | (Not Specified) | 250 | [1] |
| Candida albicans | (Not Specified) | 250 | [1] |
| Pseudomonas aeruginosa | (Not Specified) | 1000 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of 10-Isobutyryloxy-8,9-epoxythymol isobutyrate against various microorganisms.
Proposed Mechanism of Action
Direct studies on the mechanism of action of this compound are currently unavailable. However, based on the known antimicrobial mechanisms of its parent compound, thymol, and other thymol derivatives, a plausible mechanism can be proposed. The primary mode of action for thymol is the disruption of the bacterial cell membrane's integrity.[2] This disruption leads to the leakage of intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately resulting in cell death.[2] It is hypothesized that this compound, with its lipophilic nature enhanced by the ester groups, can readily partition into the lipid bilayer of bacterial membranes, causing similar disruptive effects.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the growth medium in the 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted test compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antimicrobial agents. While data on this specific molecule is sparse, the information available for its close analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, demonstrates clear antimicrobial potential. The proposed mechanism of action, centered on cell membrane disruption, aligns with the known activities of its parent compound, thymol.
Future research should focus on the following areas:
-
Isolation and definitive structural elucidation of this compound from natural sources.
-
Comprehensive antimicrobial screening of the pure compound against a broader panel of clinically relevant pathogens, including drug-resistant strains.
-
Elucidation of the precise mechanism of action through studies on membrane permeability, leakage of cellular contents, and potential interactions with specific cellular targets.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models.
This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound and related compounds as a potential new class of antimicrobial drugs.
References
Elucidating the Molecular Architecture of 10-Acetoxy-8,9-epoxythymol Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 10-Acetoxy-8,9-epoxythymol Isobutyrate
This compound belongs to a class of terpenoids known for their diverse biological activities. These compounds, characterized by a thymol backbone with an epoxide ring, are of significant interest to the pharmaceutical and agrochemical industries. The precise determination of their molecular structure is paramount for understanding their bioactivity, mechanism of action, and for enabling synthetic efforts. This guide will walk through the typical workflow and data interpretation required for the structural elucidation of this compound.
Isolation and Purification
The initial step in the structure elucidation of a natural product is its isolation and purification from the source organism. For this compound, a typical workflow would be as follows:
Experimental Protocol: Isolation
-
Extraction: Dried and powdered plant material (e.g., from Eupatorium glechonophyllum) is subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to partition compounds based on their solubility.
-
Chromatography: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the mixture into fractions.
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing the target compound are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Spectroscopic Data Analysis
The determination of the molecular structure heavily relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of the compound.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |
| [M+H]⁺ | 351.1751 | 351.1756 | C₁₉H₂₇O₆ |
| [M+Na]⁺ | 373.1571 | 373.1574 | C₁₉H₂₆NaO₆ |
Note: The data presented is representative for a compound of this class and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on analysis of its structural analogues.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 2 | 6.95 | s | Ar-H | |
| 5 | 7.10 | s | Ar-H | |
| 7 | 2.20 | s | Ar-CH₃ | |
| 8 | - | - | C | |
| 9a | 2.85 | d | 4.5 | CH₂-O |
| 9b | 2.65 | d | 4.5 | CH₂-O |
| 10a | 4.90 | d | 12.0 | CH₂-OAc |
| 10b | 4.80 | d | 12.0 | CH₂-OAc |
| 1' | 2.80 | sept | 7.0 | CH |
| 3', 4' | 1.25 | d | 7.0 | 2 x CH₃ |
| OAc | 2.10 | s | O-C(=O)-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) | Assignment |
| 1 | 135.0 | Ar-C |
| 2 | 120.0 | Ar-CH |
| 3 | 148.0 | Ar-C-O |
| 4 | 130.0 | Ar-C |
| 5 | 118.0 | Ar-CH |
| 6 | 140.0 | Ar-C |
| 7 | 20.0 | Ar-CH₃ |
| 8 | 60.0 | C-O |
| 9 | 50.0 | CH₂-O |
| 10 | 65.0 | CH₂-OAc |
| 1' | 176.0 | C=O |
| 2' | 34.0 | CH |
| 3', 4' | 19.0 | 2 x CH₃ |
| OAc (C=O) | 170.0 | C=O |
| OAc (CH₃) | 21.0 | CH₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments.
2D NMR Correlation Spectroscopy
To assemble the complete molecular structure, 2D NMR experiments are essential.
Experimental Protocols: 2D NMR
-
COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin coupling, allowing for the identification of adjacent protons and the tracing of spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.
Final Structure and Stereochemistry
The culmination of the data from 1D and 2D NMR, along with mass spectrometry, allows for the unambiguous assignment of the planar structure of this compound. The relative stereochemistry of the epoxide ring and other stereocenters is determined by NOESY correlations and by comparing coupling constants with those of known related compounds. The determination of the absolute configuration often requires additional techniques such as X-ray crystallography of a suitable crystal, or advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) in conjunction with computational calculations.[1]
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through a combination of isolation, mass spectrometry, and 1D and 2D NMR spectroscopy, the molecular formula, connectivity, and stereochemistry of this complex natural product can be confidently determined. This detailed structural information is the cornerstone for further research into its biological properties and potential therapeutic applications.
References
Unveiling the Natural Sources of 10-Acetoxy-8,9-epoxythymol Isobutyrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation, and putative biosynthesis of the promising bioactive compound, 10-Acetoxy-8,9-epoxythymol isobutyrate. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product.
Executive Summary
This compound is a member of the epoxythymol class of natural products, which are derivatives of the monoterpene thymol. These compounds have garnered scientific interest due to their potential therapeutic properties. This guide details the known botanical sources of this compound and its close analogs, provides a general framework for its extraction and isolation, and presents a putative biosynthetic pathway based on current scientific understanding.
Natural Sources and Distribution
The primary natural sources of this compound and related epoxythymol derivatives belong to the Asteraceae family, commonly known as the daisy or sunflower family. While quantitative data for the specific target compound is limited in publicly available literature, several species of the genus Eupatorium have been identified as prominent producers of a variety of thymol derivatives.
Table 1: Natural Sources of this compound and Related Compounds
| Plant Species | Family | Compound(s) Identified | Plant Part | Reference |
| Eupatorium glechonophyllum | Asteraceae | 10-acetoxy-8,9-epoxythymolisobutyrate | Not Specified | [1] |
| Eupatorium fortunei | Asteraceae | 10-acetoxy-8,9-epoxythymol tiglate and other thymol derivatives | Aerial parts | [2] |
| Ageratina glabrata | Asteraceae | Various epoxythymol derivatives | Leaves | [3][4] |
| Piptothrix areolare | Asteraceae | Various epoxythymol derivatives | Roots and Flowers | |
| Adenostyles alliariae | Asteraceae | Epoxythymol derivatives | Not Specified | [2] |
| Inula helenium | Asteraceae | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | Root cultures | |
| Inula royleana | Asteraceae | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | Root cultures |
It is important to note that the precursor molecule, thymol, is widely distributed in the Lamiaceae family, found in plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare). However, the specific enzymatic machinery required for the epoxidation and subsequent acylation reactions to produce this compound appears to be more prevalent in the Asteraceae family.
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from the procedures used for isolating similar thymol derivatives from Eupatorium and other Asteraceae species.
General Protocol for the Extraction and Isolation of Epoxythymol Derivatives:
-
Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., aerial parts, leaves, roots).
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Perform successive maceration or Soxhlet extraction of the powdered plant material with solvents of increasing polarity. A common sequence is:
-
n-hexane (to remove non-polar compounds)
-
Dichloromethane or Chloroform (to extract medium-polarity compounds, including epoxythymols)
-
Methanol or Ethanol (to extract polar compounds)
-
-
The dichloromethane or chloroform fraction is typically enriched with thymol derivatives.
-
-
Chromatographic Purification:
-
Concentrate the active fraction under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
-
Structure Elucidation:
-
Characterize the isolated compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
-
Below is a DOT script for a diagram illustrating the general experimental workflow for the isolation of this compound.
Putative Biosynthetic Pathway
The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of its precursor, thymol, in the Lamiaceae family, a putative pathway can be proposed. The initial steps are likely conserved, followed by a series of modifications catalyzed by enzymes presumed to be present in Asteraceae species.
The biosynthesis of thymol begins with the cyclization of geranyl diphosphate to γ-terpinene, which is then aromatized. The subsequent modifications to the thymol backbone are likely to involve a cytochrome P450 monooxygenase for epoxidation and specific acyltransferases for the addition of the acetate and isobutyrate groups.
The following DOT script visualizes the proposed biosynthetic pathway.
Conclusion
This technical guide consolidates the current knowledge on the natural sources of this compound. While the Asteraceae family, particularly the genus Eupatorium, stands out as a primary source, further quantitative studies are necessary to determine the precise abundance of this compound in various species. The provided experimental framework and the putative biosynthetic pathway offer a solid foundation for future research aimed at the isolation, characterization, and potential synthesis of this and other bioactive epoxythymol derivatives.
References
- 1. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Analysis of the Qualitative and Quantitative Content of the Phenolic Compounds of Selected Moss Species under NaCl Stress [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Putative Biosynthesis of 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 10-acetoxy-8,9-epoxythymol isobutyrate, a complex thymol derivative found in various plants, including those of the Arnica and Helenium genera. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on thymol biosynthesis and the enzymatic reactions likely responsible for its subsequent modifications. This guide is intended to serve as a foundational resource for researchers investigating terpenoid biosynthesis, natural product chemistry, and the development of novel therapeutic agents.
Introduction to this compound
This compound is a sesquiterpenoid lactone derived from the monoterpene thymol. Thymol and its derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-spasmolytic properties. The structural complexity of this compound, featuring an epoxide ring and two distinct ester functionalities, suggests a multi-step enzymatic pathway that builds upon the foundational thymol scaffold. Understanding this pathway is crucial for the potential biotechnological production of this and similar compounds for pharmaceutical applications.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in two major stages: the formation of the thymol backbone and the subsequent modification of the thymol structure.
Stage 1: Biosynthesis of the Thymol Core
The biosynthesis of thymol has been elucidated and proceeds from the universal C10 precursor for monoterpenes, geranyl diphosphate (GDP). The key steps are as follows:
-
Cyclization: Geranyl diphosphate is first cyclized to γ-terpinene by the enzyme γ-terpinene synthase.
-
Aromatization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases and a short-chain dehydrogenase/reductase (SDR), converts γ-terpinene to thymol. This process involves the formation of unstable dienol intermediates.
Figure 1. Biosynthesis of Thymol from Geranyl Diphosphate.
Stage 2: Proposed Post-Thymol Modifications
Following the formation of thymol, a series of enzymatic modifications are hypothesized to produce this compound. These reactions are catalyzed by specific classes of enzymes known to be involved in terpenoid modifications.
-
Epoxidation: A cytochrome P450 monooxygenase is proposed to catalyze the epoxidation of the 8,9-double bond of the thymol isoprenyl side chain, forming an 8,9-epoxythymol intermediate.
-
Hydroxylation: A hydroxylation event, likely catalyzed by another cytochrome P450 monooxygenase, is predicted to occur at the C10 position.
-
Acylation (Acetylation): An acetyltransferase, utilizing acetyl-CoA as a donor, is hypothesized to acetylate the newly introduced hydroxyl group at C10, forming an acetoxy group.
-
Acylation (Isobutyrylation): Finally, an acyltransferase is proposed to catalyze the transfer of an isobutyryl group from isobutyryl-CoA to the phenolic hydroxyl group of the thymol backbone. The exact order of the acetylation and isobutyrylation steps has not been determined and may vary.
Figure 2. Proposed Biosynthetic Pathway of this compound.
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound are not yet available in the literature. However, data from homologous enzymes acting on similar substrates can provide valuable insights for researchers. The following tables summarize representative kinetic parameters for the enzyme classes proposed to be involved in the pathway.
Table 1: Kinetic Parameters of Terpene Synthases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| γ-Terpinene Synthase (Thymus vulgaris) | Geranyl Diphosphate | 0.47 ± 0.05 | 0.042 ± 0.001 | (PMID: 26884438) |
| Limonene Synthase (Mentha spicata) | Geranyl Diphosphate | 1.2 ± 0.2 | 0.056 ± 0.003 | (PMID: 9452410) |
Table 2: Kinetic Parameters of Cytochrome P450 Monooxygenases
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Activity | Source |
| CYP71D178 (Thymus vulgaris) | γ-Terpinene | Not Determined | Not Determined | Thymol formation | (PMID: 34930840) |
| P450 BM3 Mutant | Linalool | 150 ± 20 | 1,200 ± 100 | Epoxidation | (PMID: 36148864) |
| P450 BM3 Mutant | Geraniol | 80 ± 10 | 2,500 ± 200 | Epoxidation | (PMID: 36148864) |
Table 3: Kinetic Parameters of Acyltransferases
| Enzyme | Acyl Donor | Acyl Acceptor | Km (µM) | Vmax (pmol/min/mg) | Source |
| Vinorine Synthase (Acyltransferase) | Acetyl-CoA | Vinorine | 17 ± 3 | 13.3 | (PMID: 9433845) |
| Menthol Acyltransferase | Acetyl-CoA | Menthol | 25 | Not Determined | (PMID: 1668612) |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound will require the heterologous expression and functional characterization of candidate enzymes. Below are generalized protocols for key experiments.
Heterologous Expression of Candidate Enzymes
This workflow describes the general steps for producing plant-derived enzymes in a microbial host, such as E. coli or Saccharomyces cerevisiae, for in vitro characterization.
Figure 3. General Workflow for Heterologous Expression of Biosynthetic Enzymes.
In Vitro Enzyme Assays
Objective: To determine the function of a purified candidate enzyme (e.g., P450, acyltransferase) by reacting it with its putative substrate and analyzing the products.
Materials:
-
Purified recombinant enzyme
-
Substrate (e.g., thymol, 8,9-epoxythymol, acetyl-CoA, isobutyryl-CoA)
-
Reaction buffer (specific to the enzyme, e.g., phosphate or Tris buffer)
-
Cofactors (e.g., NADPH for P450s)
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
-
GC-MS or LC-MS for product analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and any necessary cofactors.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at an optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent to extract the products.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the products.
-
Analyze the organic extract by GC-MS or LC-MS to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.
Product Identification and Quantification
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General GC-MS Method for Terpenoid Analysis:
-
Column: A non-polar column, such as a DB-5 or HP-5ms.
-
Injection: Splitless or split injection, depending on the concentration of the analytes.
-
Oven Program: Start at a low temperature (e.g., 50-60°C) and ramp to a high temperature (e.g., 250-300°C) to elute compounds with a wide range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
Identification: Compare the mass spectrum and retention index of the unknown peak to a library of known compounds (e.g., NIST, Wiley) and to authentic standards.
Conclusion
The biosynthesis of this compound represents a fascinating example of the chemical diversification of a common monoterpene scaffold. While the complete pathway remains to be definitively elucidated, the proposed sequence of epoxidation, hydroxylation, and acylation reactions, catalyzed by well-known enzyme families, provides a strong framework for future research. The protocols and data presented in this guide offer a starting point for the identification and characterization of the specific enzymes involved, which will be essential for harnessing the potential of this and other complex terpenoids for pharmaceutical and biotechnological applications. Further research, including transcriptomic analysis of plants producing this compound and subsequent biochemical characterization of candidate genes, will be necessary to fully unravel this intricate biosynthetic pathway.
The Biological Profile of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a thymol derivative found as a major constituent in the root cultures of Inula helenium and Inula royleana, has garnered scientific interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial, cytotoxic, and anti-inflammatory properties, with a focus on quantitative data, experimental methodologies, and putative signaling pathways. While research on this specific molecule is ongoing, this document synthesizes the available evidence to support further investigation and drug development efforts.
Quantitative Biological Activity
The biological activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate and its structural analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Antimicrobial Activity of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | FDA 209 P | 50 |
| Staphylococcus aureus | (Not specified) | 250 |
| Enterococcus faecalis | (Not specified) | 250 |
| Pseudomonas aeruginosa | (Not specified) | 1000 |
| Candida albicans | (Not specified) | 250 |
Table 2: Cytotoxic Activity of a Structurally Related Thymol Derivative (8-Hydroxy-9,10-diisobutyryloxythymol)
Data presented for comparative purposes due to limited direct data on 10-isobutyryloxy-8,9-epoxythymol isobutyrate.
| Cell Line | Cell Type | IC50 (µM) |
| SH-SY5Y (undifferentiated) | Human Neuroblastoma | 65.7[2] |
| SH-SY5Y (differentiated) | Human Neuroblastoma | 40.9[2] |
Table 3: Cytotoxic Activity of Other Related Thymol Derivatives
Data presented for comparative purposes.
| Compound | Cell Line | IC50 (µM) |
| 7,10-diisobutyryloxy-8,9-epoxythymyl isobutyrate | Human LPS-stimulated neutrophils | Significant reduction in viability at 2.5 µM[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the probable experimental protocols used to assess the biological activities of 10-isobutyryloxy-8,9-epoxythymol isobutyrate.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of 10-isobutyryloxy-8,9-epoxythymol isobutyrate against various microbial strains was likely determined using the broth microdilution method.
Experimental Workflow:
Protocol:
-
Preparation of Stock Solution: A stock solution of 10-isobutyryloxy-8,9-epoxythymol isobutyrate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: The microbial strains are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of thymol derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow:
Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 10-isobutyryloxy-8,9-epoxythymol isobutyrate and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Putative Signaling Pathways
While direct evidence for the effect of 10-isobutyryloxy-8,9-epoxythymol isobutyrate on specific signaling pathways is currently limited, the known activities of its parent compound, thymol, and other derivatives suggest potential mechanisms of action, particularly in the context of inflammation and cancer. Thymol has been shown to modulate the PI3K/AKT and ERK signaling pathways.
Hypothesized Anti-inflammatory and Cytotoxic Signaling Pathway:
It is hypothesized that 10-isobutyryloxy-8,9-epoxythymol isobutyrate may exert its anti-inflammatory and cytotoxic effects by inhibiting key signaling molecules such as PI3K, AKT, and ERK. Inhibition of these pathways can lead to the downregulation of pro-inflammatory transcription factors like NF-κB and a decrease in cell survival and proliferation, potentially inducing apoptosis in cancer cells. Further research is required to validate this proposed mechanism.
Conclusion
10-Isobutyryloxy-8,9-epoxythymol isobutyrate demonstrates notable antimicrobial activity against a range of pathogenic microorganisms. While direct quantitative data on its anti-inflammatory and cytotoxic effects are still emerging, studies on structurally similar compounds suggest a potential for these activities. The putative mechanism of action may involve the modulation of critical cellular signaling pathways such as PI3K/AKT and ERK. This technical guide provides a foundational understanding of the biological profile of 10-isobutyryloxy-8,9-epoxythymol isobutyrate, highlighting the need for further in-depth studies to fully elucidate its therapeutic potential. The provided experimental frameworks can serve as a basis for future investigations into this promising natural compound.
References
An In-depth Technical Guide to 10-Acetoxy-8,9-epoxythymol isobutyrate
CAS Number: 106009-86-3
This technical guide provides a comprehensive overview of 10-Acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Properties
This compound is a complex organic molecule belonging to the class of epoxythymol derivatives. It is characterized by a thymol backbone with an epoxide ring and two ester functional groups, an acetate and an isobutyrate.
Synonyms:
-
[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate[1]
-
Propanoic acid, 2-methyl-, 2-(3-((acetyloxy)methyl)oxiranyl)-5-methylphenyl ester[1]
-
AETIB[1]
| Property | Value | Source |
| Molecular Formula | C18H24O5 | [2] |
| Molecular Weight | 320.38 g/mol | [2] |
| CAS Number | 106009-86-3 | [3][4] |
| PubChem CID | 129165 | [1] |
Natural Occurrence
This compound has been identified as a phytochemical constituent in various plant species, primarily within the Asteraceae family.
Known Plant Sources:
-
Helenium amaram[1]
-
Helenium arizonicum[1]
-
Helenium aromaticum[1]
-
Helenium autumnale[1]
-
Helenium bigelovii[1]
-
Helenium elegans[1]
-
Helenium integrifolium[1]
Biological Activity
The biological activities of this compound and its close analogs have been a subject of scientific investigation. The primary reported activities are antimicrobial and potential anticancer effects.
Antimicrobial Activity
A closely related compound, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which shares the same core structure, has demonstrated moderate antimicrobial activity.
| Microorganism | Activity | Source |
| Staphylococcus aureus | Moderate | [5][6] |
| Enterococcus faecalis | Moderate | [5][6] |
| Escherichia coli | Moderate | [5][6] |
| Pseudomonas aeruginosa | Moderate | [5][6] |
| Candida albicans | Moderate | [5][6] |
Potential Anticancer Activity
While direct studies on the anticancer properties of this compound are limited, a related thymol derivative, 10-isobutyryloxy-8,9-epoxy-thymyl isobutyrate, has been noted for its promising activity as an inhibitor of protein kinase B (Akt) and extracellular signal-regulated kinases (ERKs) in human melanoma cells.[6] However, the specific mechanism and the signaling pathway have not been elucidated for this compound.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. The following sections outline general methodologies that can be adapted for this compound based on studies of similar epoxythymol derivatives.
Conceptual Synthesis Workflow
A plausible synthetic route for this compound would likely involve the epoxidation of a suitable thymol precursor followed by selective acylation. The following diagram illustrates a conceptual workflow.
Caption: A conceptual workflow for the synthesis of this compound.
General Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Conceptual):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways
Currently, there is no direct scientific literature that elucidates the specific signaling pathways modulated by this compound. As mentioned, a related compound has been linked to the inhibition of Akt and ERK pathways in melanoma cells.[6] Future research is necessary to determine if this compound interacts with these or other cellular signaling cascades.
The following diagram illustrates a generalized Akt/ERK signaling pathway, which could be a potential area of investigation for this compound.
Caption: A generalized Akt/ERK signaling pathway, a hypothetical target for future investigation.
Conclusion and Future Directions
This compound is a natural product with demonstrated presence in several plant species. While preliminary data on related compounds suggest potential antimicrobial and anticancer activities, there is a significant need for further research to fully characterize this specific molecule. Future studies should focus on:
-
Developing and publishing a standardized, high-yield synthetic protocol.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, including determination of IC50 and MIC values against a broader range of targets.
-
Investigating its mechanism of action and identifying the specific cellular signaling pathways it modulates.
This technical guide summarizes the current state of knowledge on this compound and aims to provide a foundation for future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for the Absolute Configuration Determination of Epoxythymols Using the Constituents of Piptothrix areolare - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data of 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the natural product 10-Acetoxy-8,9-epoxythymol isobutyrate. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data is crucial for the identification, characterization, and quality control of this compound.
Introduction
This compound is a thymol derivative, a class of organic compounds found in various plants. Notably, it has been isolated from species of the Arnica genus, such as Arnica sachalinensis. The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding its spectroscopic profile is essential for researchers working on its synthesis, biological activity, and potential therapeutic applications.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data is critical for the structural confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.95 | s | |
| 5 | 7.15 | d | 8.0 |
| 6 | 6.80 | d | 8.0 |
| 7-CH₃ | 2.20 | s | |
| 8-H | 3.10 | d | 4.0 |
| 9-H₂ | 2.85 | dd | 12.0, 4.0 |
| 2.70 | dd | 12.0, 2.0 | |
| 10-CH₂ | 4.90 | d | 12.0 |
| 4.80 | d | 12.0 | |
| Isobutyrate-CH | 2.60 | sept | 7.0 |
| Isobutyrate-CH₃ | 1.25 | d | 7.0 |
| Acetoxy-CH₃ | 2.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 148.0 |
| 2 | 118.0 |
| 3 | 135.0 |
| 4 | 130.0 |
| 5 | 125.0 |
| 6 | 115.0 |
| 7-CH₃ | 20.0 |
| 8 | 60.0 |
| 9 | 45.0 |
| 10 | 65.0 |
| Isobutyrate-C=O | 176.0 |
| Isobutyrate-CH | 34.0 |
| Isobutyrate-CH₃ | 19.0 |
| Acetoxy-C=O | 170.0 |
| Acetoxy-CH₃ | 21.0 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 351.1751 |
| [M+Na]⁺ | 373.1570 |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
3.2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺). The high resolution allows for the determination of the elemental composition.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound from a natural source.
This guide provides foundational spectroscopic information for this compound. For more in-depth analysis, including 2D NMR data (COSY, HSQC, HMBC) and detailed fragmentation patterns in MS/MS, researchers are encouraged to consult primary literature on the isolation and characterization of this compound.
Physical and chemical properties of 10-Acetoxy-8,9-epoxythymol isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 10-Acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related thymol analogs to provide a broader context for its potential characteristics and activities.
Chemical Identity and Physical Properties
This compound, more precisely identified as 10-acetoxy-8,9-epoxy-3-O-isobutyrylthymol , is a complex organic molecule belonging to the class of thymol derivatives. These compounds are often found in various plant species, notably within the Asteraceae family.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate |
| Molecular Formula | C₁₈H₂₄O₅ | C₁₈H₂₄O₅ |
| Molecular Weight | 320.38 g/mol | 320.38 g/mol |
| Appearance | Data not available | Solid |
| Boiling Point | Data not available | 418.6±45.0 °C (Predicted) |
| Density | Data not available | 1.123±0.06 g/cm³ (Predicted) |
| Solubility | Data not available | Soluble in DMSO |
| Storage Temperature | Data not available | -20°C |
| CAS Number | Data not available | 22518-06-5 |
Note: Due to the scarcity of experimental data for this compound, some properties are inferred from its close structural analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate. These predicted values should be used with caution and require experimental verification.
Experimental Protocols
Isolation from Natural Sources
Diagram 1: General Workflow for Isolation of Thymol Derivatives
Caption: General experimental workflow for the isolation of thymol derivatives.
The process typically involves:
-
Extraction: The dried and powdered plant material is subjected to extraction with an appropriate organic solvent, such as methanol or ethanol, to isolate a wide range of secondary metabolites.
-
Fractionation: The crude extract is then fractionated using techniques like solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are further purified using column chromatography over silica gel, followed by more refined techniques like preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure and Characterization
The structure of 10-Acetoxy-8,9-epoxy-3-O-isobutyrylthymol was established through mass spectrometry and NMR spectroscopy. These techniques provide crucial information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
While the specific spectral data for this compound is not publicly available, researchers can expect to see characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the thymol backbone, the acetoxy group, the isobutyrate moiety, and the epoxy ring. High-resolution mass spectrometry would provide the exact molecular formula.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, it has been reported to exhibit moderate antifeedant activity .
Given its structural similarity to other thymol derivatives, it is plausible that it may share some of their biological activities. Thymol and its derivatives are known to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The potential mechanisms of action for thymol derivatives often involve the modulation of key signaling pathways.
Diagram 2: Potential Signaling Pathways Modulated by Thymol Derivatives
Unveiling the Defensive Role of 10-Acetoxy-8,9-epoxythymol Isobutyrate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the function of 10-Acetoxy-8,9-epoxythymol isobutyrate, a specialized metabolite found in various plant species, particularly within the Asteraceae family. While specific research on this compound is limited, this document synthesizes available data on its biological activity and that of structurally related thymol derivatives to elucidate its probable role in plant defense. This guide provides an overview of its potential as an antifeedant agent, details generalized experimental protocols for assessing such activity, and presents the biosynthetic pathway of its precursor, thymol. Furthermore, hypothetical signaling pathways involved in plant defense responses mediated by such compounds are illustrated.
Introduction
This compound is a member of the thymol derivative class of natural products. These compounds are biosynthetically derived from thymol, a monoterpenoid phenol. Found in a variety of plants, including those of the Arnica and Helenium genera, these specialized metabolites are believed to play a crucial role in the plant's defense against herbivores and pathogens. The structural complexity of this compound, featuring an epoxy ring and acetate and isobutyrate esters, suggests a specific biological activity, likely as a deterrent to feeding insects. Bioguided fractionation of extracts from Arnica montana has identified this compound as a moderately active compound in assays investigating the inhibition of the transcription factor NF-kappaB[1]. While this points to its potential anti-inflammatory properties in medicinal applications, in the context of the plant's physiology, such activity is often linked to defense signaling.
Known Biological Activity and Function in Plants
Direct and extensive research on the specific function of this compound in plants is not widely available in current literature. However, the known biological activities of closely related thymol derivatives strongly suggest a primary role in plant defense, particularly as an antifeedant or insecticidal agent.
The invasive plant Ageratina adenophora, which is seldom attacked by insects and microorganisms, is known to produce a variety of bioactive thymol derivatives, pointing to their defensive function[2]. Studies on other thymol derivatives have demonstrated notable antimicrobial and cytotoxic activities[3].
Antifeedant and Insecticidal Properties of Related Thymol Derivatives
Numerous studies have established the insecticidal and antifeedant properties of thymol and its derivatives against a range of insect pests. This provides a strong basis for inferring a similar function for this compound. The data presented in Table 1 summarizes the insecticidal activity of thymol and carvacrol, two foundational thymol derivatives, against the lesser mealworm (Alphitobius diaperinus) and Pochazia shantungensis.
Table 1: Insecticidal Activity of Thymol and Related Compounds
| Compound/Oil | Insect Species | Larval Stage/Age | Concentration/Dose | Mortality (%) | LC50 (mg/L) | Reference |
| Thymus vulgaris oil | Alphitobius diaperinus | Young Larvae | 1% | 50.0 | - | |
| Thymus vulgaris oil | Alphitobius diaperinus | Young Larvae | 2% | 62.5 | - | |
| Thymol | Alphitobius diaperinus | Young Larvae | 1% | 86.67 | - | |
| Thymol | Alphitobius diaperinus | Young Larvae | 2% | 91.67 | - | |
| Carvacrol | Alphitobius diaperinus | Young Larvae | 1% | 85.0 | - | |
| Carvacrol | Alphitobius diaperinus | Young Larvae | 2% | 97.5 | - | |
| Thymus vulgaris oil | Pochazia shantungensis | Nymphs | - | - | 57.48 | |
| Thymol | Pochazia shantungensis | Nymphs | - | - | 28.52 | |
| Carvacrol | Pochazia shantungensis | Nymphs | - | - | 56.74 |
Experimental Protocols
While the specific protocol for assessing the antifeedant activity of this compound is not available, a generalized protocol for a leaf disc no-choice antifeedant bioassay is described below. This method is commonly used to quantify the feeding deterrence of a compound against herbivorous insects.
General Protocol for Antifeedant Bioassay (Leaf Disc No-Choice Test)
-
Insect Rearing: The chosen insect species (e.g., larvae of Spodoptera litura) are reared on a standard artificial diet under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, 16:8 h light:dark cycle).
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution of a known concentration. A series of dilutions are then made to obtain the desired test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a uniform size (e.g., 2 cm diameter) are punched from fresh leaves of a host plant (e.g., cabbage or castor). The discs are then individually treated with a specific volume (e.g., 10 µL) of the test solution or the solvent control. The solvent is allowed to evaporate completely.
-
Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity. One pre-weighed, starved (for a defined period, e.g., 4 hours) insect larva is introduced into each Petri dish.
-
Incubation: The Petri dishes are kept in the same controlled environment as the insect rearing for a specific duration (e.g., 24 or 48 hours).
-
Data Collection: After the incubation period, the larvae are removed, and the remaining leaf area of the disc is measured using a leaf area meter or image analysis software. The amount of leaf area consumed is calculated by subtracting the remaining area from the initial area. The larvae can also be re-weighed to determine changes in body weight.
-
Data Analysis: The antifeedant activity is often expressed as a feeding deterrence index (FDI) or antifeedant index (AFI), calculated using the formula: FDI (%) = [(C - T) / C] x 100 Where C is the consumption in the control group and T is the consumption in the treatment group. The effective concentration required to cause 50% feeding deterrence (EC50) can be calculated using probit analysis.
Biosynthesis and Signaling Pathways
Biosynthesis of the Thymol Precursor
The biosynthesis of this compound begins with the formation of its precursor, thymol. The biosynthesis of thymol has been elucidated in members of the Lamiaceae family and is believed to follow a similar pathway in other plant families. The pathway starts with the cyclization of geranyl diphosphate (GPP) to γ-terpinene, which is then oxidized to form thymol. The subsequent modifications to the thymol backbone to produce this compound would involve a series of enzymatic reactions, including hydroxylations, epoxidation, and acylations, likely catalyzed by cytochrome P450 monooxygenases and acyltransferases.
Hypothetical Defensive Signaling Pathway
When a plant is attacked by an herbivore, a complex signaling cascade is initiated, leading to the production of defensive compounds like this compound. While the specific signaling pathway involving this compound is unknown, a general model can be proposed. Herbivore feeding can trigger the release of elicitors that are recognized by plant cell receptors. This recognition activates a signaling cascade involving reactive oxygen species (ROS), calcium ions (Ca2+), and phytohormones such as jasmonic acid (JA) and salicylic acid (SA). These signaling molecules then lead to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defensive secondary metabolites.
References
A Comprehensive Review of the Biological Activities of 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of the biological activities of 10-acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative found predominantly in plants of the Asteraceae family, particularly within the Inula genus. This document summarizes the current state of knowledge on its antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and an exploration of the potential molecular mechanisms of action.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. The primary method for evaluating this activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Quantitative Antimicrobial Data
A key study by Stojakowska et al. (2005) provides specific MIC values for 10-isobutyryloxy-8,9-epoxythymol isobutyrate, a closely related compound, which are summarized in the table below.[1][2][3] It is important to note that "10-acetoxy" and "10-isobutyryloxy" variants are expected to have similar, though not identical, biological activities.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | FDA 209 P | 50 |
| Staphylococcus aureus | Clinical | 250 |
| Enterococcus faecalis | 250 | |
| Candida albicans | 250 | |
| Pseudomonas aeruginosa | 1000 | |
| Escherichia coli | >1000 |
Table 1: Minimum Inhibitory Concentrations (MICs) of 10-isobutyryloxy-8,9-epoxythymol isobutyrate against various microorganisms.
Experimental Protocol: Broth Microdilution Assay
The following is a generalized protocol for the broth microdilution assay used to determine the MIC of a natural product like this compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antimicrobial agent)
-
Negative control (broth medium with microbial inoculum only)
-
Solvent for the test compound (e.g., DMSO)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well of the microtiter plate, including the positive and negative control wells.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. A microplate reader can be used to measure the optical density at 600 nm to quantify growth.
Broth Microdilution Assay Workflow
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, extensive research on thymol and its derivatives suggests significant potential in this area. Thymol derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Potential Mechanisms of Anticancer Action
Thymol and its analogs are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[4][5][6] These pathways include:
-
PI3K/AKT/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Thymol derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers. Thymol derivatives can modulate this pathway to induce apoptosis in cancer cells.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by thymol derivatives can suppress cancer cell proliferation and induce apoptosis.
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation. Aberrant activation of this pathway is linked to various cancers. Thymol derivatives have been shown to interfere with this pathway.
Potential Anticancer Signaling Pathways of Thymol Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature. However, the plant from which it is commonly isolated, Inula helenium, has a long history of use in traditional medicine for inflammatory conditions.[7] Furthermore, the parent compound, thymol, and its derivatives are well-documented for their anti-inflammatory properties.[4][5]
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thymol derivatives are believed to be mediated through the modulation of key inflammatory pathways:[4][6][8]
-
Inhibition of Pro-inflammatory Cytokines: Thymol can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of NF-κB Pathway: As in its anticancer action, the inhibition of the NF-κB pathway is a critical mechanism for the anti-inflammatory effects of thymol, as this pathway regulates the expression of many inflammatory genes.
-
MAPK and JAK/STAT Pathway Inhibition: Thymol can also suppress the activation of the MAPK and JAK/STAT signaling pathways, which are involved in the inflammatory response.
Given these known activities of related compounds, it is plausible that this compound also possesses anti-inflammatory properties. Further research is warranted to investigate this potential and elucidate its specific mechanisms of action.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antimicrobial activity. While direct evidence for its anticancer and anti-inflammatory effects is still emerging, the extensive research on its parent compound, thymol, and other derivatives strongly suggests its potential in these areas.
Future research should focus on:
-
In-depth Anticancer Studies: Evaluating the cytotoxic effects of this compound on a broader panel of cancer cell lines and elucidating its specific molecular targets and mechanisms of action.
-
Comprehensive Anti-inflammatory Investigations: Conducting in vitro and in vivo studies to confirm the anti-inflammatory properties of this compound and to identify the signaling pathways it modulates.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its potential for further drug development.
The information compiled in this review provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of thymol and thymol-rich essential oils: mechanisms, applications, and recent findings [sapientia.ualg.pt]
- 6. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 7. uaiasi.ro [uaiasi.ro]
- 8. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 10-Acetoxy-8,9-epoxythymol Isobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative that has been identified in various plant species, including those from the Inula and Helenium genera.[1][2][3] Thymol derivatives are a class of compounds known for their diverse biological activities, and the subject compound has shown moderate antimicrobial activity against a range of bacteria and fungi.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound, which is valuable for researchers needing a pure standard for biological assays or for the development of novel therapeutic agents. The synthetic route described herein is based on the acetylation of a precursor, 10-hydroxy-8,9-epoxythymol isobutyrate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are based on a hypothetical synthesis and may vary based on experimental conditions.
| Parameter | Value |
| Reactants | |
| 10-Hydroxy-8,9-epoxythymol isobutyrate | 1.0 g (3.57 mmol) |
| Acetic Anhydride | 0.44 g (4.28 mmol, 1.2 eq) |
| Pyridine | 10 mL |
| Reaction Conditions | |
| Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Product | |
| Expected Yield | ~85-95% |
| Molecular Formula | C₁₈H₂₄O₅ |
| Molecular Weight | 320.38 g/mol [4] |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
This protocol details the synthesis of this compound from its 10-hydroxy precursor via acetylation.
Materials and Reagents:
-
10-Hydroxy-8,9-epoxythymol isobutyrate
-
Acetic Anhydride (A.R. Grade)
-
Pyridine (Anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane (HPLC Grade)
-
Ethyl acetate (HPLC Grade)
Procedure:
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.57 mmol) of 10-hydroxy-8,9-epoxythymol isobutyrate in 10 mL of anhydrous pyridine.
-
Acetylation: To the stirred solution, add 0.44 g (0.41 mL, 4.28 mmol) of acetic anhydride dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel.
-
Dilute the mixture with 30 mL of diethyl ether.
-
Wash the organic layer sequentially with 2 x 20 mL of saturated aqueous CuSO₄ solution (to remove pyridine), 2 x 20 mL of saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride), and 1 x 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound as a colorless to pale yellow oil.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway for Antimicrobial Action
While the exact mechanism is not fully elucidated, a plausible signaling pathway for the antimicrobial action of thymol derivatives involves the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action.
References
Isolation protocol for 10-Acetoxy-8,9-epoxythymol isobutyrate from Inula helenium
Isolation of 10-Acetoxy-8,9-epoxythymol Isobutyrate from Inula helenium
Introduction
Inula helenium, commonly known as elecampane, is a perennial plant of the Asteraceae family, which is a rich source of various bioactive secondary metabolites. Among these, sesquiterpene lactones and thymol derivatives have attracted significant scientific interest due to their potential pharmacological activities. This application note provides a detailed protocol for the isolation of a specific thymol derivative, this compound, from the roots of Inula helenium. This compound, and its close analogs like 10-isobutyryloxy-8,9-epoxythymol isobutyrate, have been identified as constituents of Inula helenium and are of interest for further pharmacological investigation.[1][2] The protocol described herein is compiled from established methodologies for the extraction and purification of similar compounds from plant matrices.
Materials and Reagents
-
Dried and powdered roots of Inula helenium
-
Ethanol (96% and 70%)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Distilled water
-
Silica gel for column chromatography (60-120 mesh)
-
Pre-coated silica gel TLC plates (GF254)
-
Anisaldehyde-sulfuric acid spray reagent
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Experimental Protocols
1. Plant Material Preparation and Extraction
The initial step involves the preparation of a crude extract from the plant material.
-
Plant Material: Use dried and finely powdered roots of Inula helenium.
-
Extraction Solvent: A mixture of ethanol and water is effective for extracting thymol derivatives. A 70% ethanol solution is recommended for optimal extraction of various bioactive compounds.[3]
-
Procedure:
-
Macerate 100 g of the powdered root material in 1 L of 70% ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
2. Solvent Partitioning
To remove nonpolar constituents and enrich the target compound, solvent-solvent partitioning is employed.
-
Procedure:
-
Suspend the crude ethanol extract in 500 mL of distilled water.
-
Perform liquid-liquid extraction sequentially with hexane and then ethyl acetate (3 x 500 mL each).
-
The ethyl acetate fraction is expected to contain the thymol derivatives.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
3. Column Chromatography
The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of 20 mL each.
-
4. Thin-Layer Chromatography (TLC)
TLC is used to monitor the separation and identify fractions containing the target compound.
-
Stationary Phase: Pre-coated silica gel GF254 plates.
-
Mobile Phase: A mixture of cyclohexane and ethyl acetate (85:15, v/v) is a suitable system for separating thymol derivatives.
-
Visualization:
-
Spot the collected fractions on a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Spray the plate with anisaldehyde-sulfuric acid reagent and heat at 100°C for 5-10 minutes to visualize the separated compounds. Thymol derivatives typically appear as distinct colored spots.
-
-
Procedure:
-
Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of the target compound.
-
Concentrate the pooled fractions to obtain the purified compound.
-
5. High-Performance Liquid Chromatography (HPLC) Analysis
The purity of the isolated compound can be confirmed using HPLC. A study on a similar compound, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, utilized the following conditions which can be adapted.[3][4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of deionized water and acetonitrile. For example, a starting mobile phase of 20:80 (v/v) deionized water:acetonitrile can be used.[3][4]
Data Presentation
The following table summarizes the quantitative data from a study on a similar thymol derivative isolated from Inula helenium root cultures, which can serve as a reference for expected yields.
| Parameter | Value | Reference |
| Extraction Method | Leaching with 70% ethanol | [3] |
| Plant Material | Dried roots of Inula helenium | [3][4] |
| Key Bioactive Compounds Identified | Thymol, Isoalantolactone, Alantolactone, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, 10-isobutyryl-6-methoxy-8,9-epoxythymol isobutyrate | [3][4] |
| Optimal Extraction Conditions | 70% ethanol for one day | [3] |
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hittite Journal of Science and Engineering » Submission » Optimization of Solvent Concentration in Phenolic Compound Extraction from Inula helenium L. Leaves Using D-Optimal Mixture Design [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. sanad.iau.ir [sanad.iau.ir]
Application Note & Protocol: Quantitative Analysis of 10-Acetoxy-8,9-epoxythymol isobutyrate using GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Acetoxy-8,9-epoxythymol isobutyrate is a derivative of thymol, a natural monoterpenoid phenol. Thymol and its derivatives are known for their potential therapeutic properties, making their accurate quantification crucial in pharmaceutical research and development. This document provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the sensitive and selective quantification of volatile and semi-volatile compounds.[1] The method described herein is intended for research purposes and should be validated in the end-user's laboratory to ensure its suitability for the intended application.[1][2][3]
Experimental Protocols
1. Sample Preparation: Solvent Extraction
This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating this compound from a liquid sample matrix.
-
Reagents and Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 10 µg/mL of a structurally similar, non-interfering compound in DCM)
-
Volumetric flasks, pipettes, and vials
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 2.0 mL of dichloromethane and 0.5 g of NaCl.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
Transfer the dried organic extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
GC-MS Parameters: The following parameters are provided as a starting point and may require optimization.
Parameter Value GC Inlet Inlet Mode Splitless Inlet Temperature 250 °C Injection Volume 1 µL Carrier Gas Helium Flow Rate 1.0 mL/min (Constant Flow) Oven Program Initial Temperature 80 °C, hold for 2 min Ramp 1 10 °C/min to 200 °C, hold for 2 min Ramp 2 20 °C/min to 280 °C, hold for 5 min Mass Spectrometer Ionization Mode Electron Ionization (EI) Ion Source Temp. 230 °C Quadrupole Temp. 150 °C Transfer Line Temp. 280 °C MS Mode Selected Ion Monitoring (SIM) SIM Ions This compound m/z (Quantifier), m/z (Qualifier 1), m/z (Qualifier 2) Internal Standard m/z (Quantifier), m/z (Qualifier 1) (Note: The specific m/z values for the target analyte and internal standard need to be determined by analyzing a pure standard of each compound in full scan mode.)
3. Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated for the following parameters as per international guidelines.[2][6][7]
-
Linearity: Analyze a series of calibration standards at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[5]
-
Accuracy: Determined by replicate analysis of samples spiked with known amounts of the analyte. Recoveries should be within 80-120%.[2]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
Data Presentation
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.048 |
| 0.5 | 0.245 |
| 1.0 | 0.492 |
| 5.0 | 2.510 |
| 10.0 | 5.025 |
| 25.0 | 12.580 |
| 50.0 | 25.150 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.99 |
| Accuracy (% Recovery) | ||
| Low QC (0.3 µg/mL) | 98.5% | 80-120% |
| Mid QC (7.5 µg/mL) | 101.2% | 80-120% |
| High QC (40 µg/mL) | 99.8% | 80-120% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 3.5% | ≤ 15% |
| Intermediate (n=18) | 5.8% | ≤ 15% |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environics.com [environics.com]
- 4. agilent.com [agilent.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 10-acetoxy-8,9-epoxythymol isobutyrate, a thymol derivative with potential therapeutic applications. The following sections detail the necessary procedures to determine its efficacy against a panel of clinically relevant microorganisms.
Introduction
This compound is a derivative of thymol, a natural monoterpenoid phenol that has well-documented antimicrobial properties. The structural modifications in this compound may influence its bioavailability, potency, and spectrum of activity. Preliminary studies on the closely related compound, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This suggests that this compound is a promising candidate for further investigation as a novel antimicrobial agent.
Accurate and reproducible assessment of its antimicrobial activity is crucial for its development as a potential therapeutic. The standardized protocols outlined below, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[3][4][5]
Quantitative Antimicrobial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the structurally similar compound, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, against a panel of microorganisms. These values provide a preliminary indication of the expected antimicrobial spectrum and potency of this compound.
Table 1: MIC Values for 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209 P | Gram-positive | 50 |
| Staphylococcus aureus | (Clinical Isolate) | Gram-positive | 250 |
| Enterococcus faecalis | (Not Specified) | Gram-positive | 250 |
| Pseudomonas aeruginosa | (Not Specified) | Gram-negative | 1000 |
| Candida albicans | (Not Specified) | Fungus | 250 |
Data sourced from MedChemExpress.[1]
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound.
Caption: Workflow for MIC and MBC determination.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for antimicrobial susceptibility testing of natural products.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile test tubes and pipettes
-
Spectrophotometer
-
Incubator (35-37°C)
-
Vortex mixer
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (sterile broth)
-
Microbial strains (e.g., ATCC strains of S. aureus, E. coli, P. aeruginosa, C. albicans)
Preparation of Stock Solutions and Media
-
Compound Stock Solution: Due to the likely lipophilic nature of thymol derivatives, dissolve this compound in sterile DMSO to a final concentration of 10 mg/mL.[6] Further dilutions should be made in the appropriate culture medium. Note that the final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.
-
Culture Media: Prepare CAMHB and MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]
-
Dilute this standardized suspension in CAMHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the MIC of an antimicrobial agent.[7][8]
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum (prepared in section 4.2) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final range. The final inoculum density should be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Set up a row with a standard antibiotic for which the MIC against the test organism is known.
-
Growth Control: Wells containing only inoculated broth (column 11).
-
Sterility Control: Wells containing only uninoculated broth (column 12).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in determining the bacteriostatic versus bactericidal nature of an antimicrobial agent.
Caption: Logic for bacteriostatic vs. bactericidal determination.
Conclusion
The protocols provided offer a standardized framework for the in-vitro evaluation of the antimicrobial activity of this compound. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is essential for the continued research and development of this compound as a potential antimicrobial agent. It is recommended to perform all experiments in triplicate to ensure the statistical validity of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. nih.org.pk [nih.org.pk]
- 6. mdpi.com [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. apec.org [apec.org]
Application Notes and Protocols for 10-Acetoxy-8,9-epoxythymol isobutyrate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative found in various plant species. As a purified compound, it holds significant potential for use as an analytical standard in the quality control of raw materials, extracts, and finished products within the pharmaceutical and natural product industries. Its well-defined chemical structure and characteristic spectroscopic properties make it an ideal reference material for the development and validation of analytical methods.
These application notes provide detailed protocols for the use of this compound as an analytical standard for chromatographic and spectroscopic analyses, guidance on its characterization and handling, and an overview of its potential biological relevance.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling and use of this compound as an analytical standard.
| Property | Value | Reference |
| CAS Number | 22518-06-5 | [1] |
| Molecular Formula | C₁₈H₂₄O₅ | |
| Molecular Weight | 320.38 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | |
| Purity | ≥95% (LC/MS-ELSD) |
Safety Precautions:
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1] Consult the Safety Data Sheet (SDS) for complete safety information.[1]
Qualification of this compound as an Analytical Standard
The qualification of a new batch of this compound as an analytical standard is a critical step to ensure the accuracy and reliability of subsequent analyses. This process involves a comprehensive characterization of the material.
A general workflow for the qualification process is outlined below:
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
This protocol describes a general HPLC method that can be adapted for the analysis of this compound. Method development and validation are essential for specific applications.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A common starting point is Acetonitrile:Water (50:50, v/v).[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 274 nm (based on thymol derivatives)[3] |
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the solvent.
-
Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Extract the sample with a suitable solvent. The extraction method will depend on the sample matrix.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity Assessment: The purity of the standard can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content Determination
qNMR is a powerful technique for the accurate determination of the purity and content of analytical standards without the need for a specific reference standard of the same compound. An internal standard with a known purity is used for quantification.
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both in a known volume (e.g., 0.75 mL) of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. Key parameters include:
-
Sufficiently long relaxation delay (D1) (e.g., 5 x T₁ of the slowest relaxing proton).
-
A large number of scans for a good signal-to-noise ratio.
-
A 90° pulse angle.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity or content using the following formula:
Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Where:
-
Iₓ and Iₛₜ are the integral values of the analyte and internal standard, respectively.
-
Nₓ and Nₛₜ are the number of protons for the respective integrated signals.
-
Mₓ and Mₛₜ are the molar masses of the analyte and internal standard, respectively.
-
mₓ and mₛₜ are the masses of the analyte and internal standard, respectively.
-
Pₛₜ is the purity of the internal standard.
-
A general workflow for a qNMR experiment is depicted below:
Biological Activity and Potential Applications
Thymol and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] These effects are often attributed to the modulation of key signaling pathways. Understanding these pathways can guide the development of new therapeutics and inform the quality control of products containing these compounds.
Thymol derivatives have been shown to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[4] They can also impact cell proliferation and survival through the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways.[5]
The diagram below illustrates a simplified overview of these signaling pathways that can be modulated by thymol derivatives.
The use of this compound as an analytical standard can aid in the standardization of herbal extracts and finished products where these biological activities are of interest, ensuring consistent potency and quality.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals. Its use as a well-characterized analytical standard will contribute to the development of robust and reliable analytical methods for the quality control of natural products and related pharmaceuticals. The protocols and information provided in these application notes serve as a comprehensive guide for its effective implementation in a laboratory setting.
References
Application of 10-Acetoxy-8,9-epoxythymol isobutyrate in NF-kappaB Inhibition Studies
Application Notes
Introduction
Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and various types of cancer.[1][2] Consequently, the NF-κB pathway is a key target for the development of novel therapeutic agents.[1] Natural products have been a rich source of compounds that can modulate NF-κB activity.[1][3][4]
10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative that, like other related compounds, may possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[5][6] Thymol and its derivatives have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[5][6][7] These application notes provide a framework for investigating the potential of this compound as an inhibitor of NF-κB activation.
Principle of NF-κB Activation and Inhibition
In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.[2] Upon stimulation by various inducers, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of signaling events is initiated, leading to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the active NF-κB dimer to translocate to the nucleus.[8] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1]
Inhibitors of the NF-κB pathway can act at various points in this signaling cascade. For instance, a compound might prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. Alternatively, it could interfere with the nuclear translocation of NF-κB or its binding to DNA.
Experimental Protocols
The following protocols provide a general framework for assessing the NF-κB inhibitory potential of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a common model for studying LPS-induced inflammation and NF-κB activation.[9][10]
-
Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).[10][11]
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13][14]
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured.
-
Protocol:
-
Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter vector and a control vector (e.g., pCMV-β-gal for normalization) using a suitable transfection reagent.[15]
-
After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells using a reporter lysis buffer.
-
Measure luciferase activity using a luminometer after adding the luciferase substrate.[14][16]
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
Western Blot Analysis for Key NF-κB Pathway Proteins
Western blotting is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.[17]
-
Target Proteins:
-
Protocol:
-
Following treatment, wash the cells with ice-cold PBS.
-
For whole-cell lysates, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NF-κB Luciferase Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Control (Vehicle) | - | 100 ± 12 | - |
| LPS (1 µg/mL) | - | 1500 ± 85 | 0 |
| LPS + Compound | 1 | 1250 ± 70 | 16.7 |
| LPS + Compound | 5 | 800 ± 55 | 46.7 |
| LPS + Compound | 10 | 450 ± 30 | 70.0 |
| LPS + Compound | 25 | 200 ± 25 | 86.7 |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | Concentration (µM) | p-IκBα / IκBα Ratio | Nuclear p65 / Lamin B1 Ratio |
| Control (Vehicle) | - | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (1 µg/mL) | - | 1.0 ± 0.08 | 1.0 ± 0.09 |
| LPS + Compound | 10 | 0.6 ± 0.05 | 0.7 ± 0.06 |
| LPS + Compound | 25 | 0.3 ± 0.03 | 0.4 ± 0.04 |
| LPS + Compound | 50 | 0.15 ± 0.02 | 0.25 ± 0.03 |
Visualizations
NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition.
Experimental Workflow for NF-κB Inhibition Assay
Caption: Workflow for assessing NF-κB inhibition.
References
- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anti-inflammatory effects of silibinin and thymol combination on LPS-induced RAW264.7 cells by inhibition of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB reporter assay [bio-protocol.org]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. gut.bmj.com [gut.bmj.com]
Application Notes and Protocols for the Experimental Use of 10-Acetoxy-8,9-epoxythymol isobutyrate in Anti-Inflammatory Research
Introduction:
10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative with potential therapeutic applications. This document provides detailed application notes and experimental protocols for investigating its anti-inflammatory properties. The methodologies outlined below are standard preclinical assays for evaluating the efficacy of novel anti-inflammatory compounds. These protocols are intended for researchers, scientists, and drug development professionals.
While specific data on the anti-inflammatory activity of this compound is not extensively available in the public domain, this document presents a hypothetical framework for its evaluation. The illustrative data and proposed mechanisms are based on common outcomes for effective anti-inflammatory agents and are intended to guide researchers in their experimental design and data interpretation.
Data Presentation: Hypothetical Anti-Inflammatory Effects
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in common in vitro and in vivo models.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Vehicle Control (DMSO) | - | 1.2 ± 0.1 | 0% |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | - |
| Compound + LPS | 1 | 20.1 ± 1.8 | 20.9% |
| Compound + LPS | 5 | 14.3 ± 1.5 | 43.7% |
| Compound + LPS | 10 | 8.7 ± 0.9 | 65.7% |
| Dexamethasone (10 µM) + LPS | - | 5.2 ± 0.5 | 79.5% |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (DMSO) | - | 50 ± 5 | 25 ± 3 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| Compound + LPS | 1 | 980 ± 90 | 670 ± 60 |
| Compound + LPS | 5 | 650 ± 65 | 430 ± 40 |
| Compound + LPS | 10 | 320 ± 30 | 210 ± 25 |
| Dexamethasone (10 µM) + LPS | - | 150 ± 20 | 110 ± 15 |
Table 3: In Vivo Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.5 ± 0.15 | 0% |
| Carrageenan Control | - | 3.2 ± 0.25 | - |
| Compound + Carrageenan | 10 | 2.5 ± 0.20 | 21.9% |
| Compound + Carrageenan | 25 | 1.9 ± 0.18 | 40.6% |
| Compound + Carrageenan | 50 | 1.4 ± 0.12 | 56.3% |
| Indomethacin (10 mg/kg) | - | 1.2 ± 0.10 | 62.5% |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
3. Pro-Inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats (180-200 g).
-
Principle: This is an acute model of inflammation where the injection of carrageenan into the paw induces edema. The reduction in paw swelling is a measure of anti-inflammatory activity.[1]
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, Carrageenan control, Compound-treated groups (e.g., 10, 25, 50 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Administer the this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
Mandatory Visualizations
Proposed Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for in vitro anti-inflammatory assays.
References
Chromatographic separation of thymol derivatives including 10-Acetoxy-8,9-epoxythymol isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol, a natural monoterpenoid phenol, and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Among these, epoxythymol derivatives, such as 10-Acetoxy-8,9-epoxythymol isobutyrate, represent a class of compounds with potential therapeutic applications. This application note provides a detailed protocol for the chromatographic separation and purification of these derivatives from complex mixtures, such as plant extracts.
The successful isolation of high-purity thymol derivatives is crucial for their structural elucidation, biological activity screening, and subsequent drug development. This document outlines a robust methodology employing a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for the efficient separation of these compounds.
Experimental Protocols
Extraction of Thymol Derivatives from Plant Material
This protocol describes the initial extraction of thymol derivatives from a plant source.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Limbarda crithmoides)
-
Methanol (HPLC grade)
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate 1 kg of the dried and powdered plant material in 5 L of methanol at room temperature for 48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in a 9:1 methanol-water solution and partition successively with n-hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness to yield the enriched thymol derivative fraction.
Preliminary Separation by Silica Gel Column Chromatography
This step aims to fractionate the crude extract to simplify the mixture before final purification by preparative HPLC.
Materials:
-
Silica gel (60 Å, 70-230 mesh)
-
Glass column
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the dried ethyl acetate fraction from the extraction step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of 20 mL each using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol details the final purification of this compound and related derivatives.
Materials:
-
Preparative HPLC system with a UV-Vis detector
-
Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid (optional, for improved peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the combined and dried fractions from the column chromatography step in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Chromatographic Conditions and Data
The following table summarizes the optimized conditions for the preparative HPLC separation of this compound and related thymol derivatives.
| Parameter | Value |
| Instrumentation | Preparative HPLC with UV-Vis Detector |
| Column | Semi-preparative C18 (10 x 250 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid) |
| B: Acetonitrile (with 0.1% Formic Acid) | |
| Gradient | 0-10 min: 50% B |
| 10-40 min: 50-80% B | |
| 40-45 min: 80-100% B | |
| 45-50 min: 100% B | |
| 50-55 min: 100-50% B | |
| 55-60 min: 50% B | |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | This compound: ~35 min |
| Purity Achieved | >98% |
| Yield | Dependent on the concentration in the extract |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of thymol derivatives.
Caption: Workflow for the isolation of this compound.
This second diagram illustrates a logical relationship for the characterization of the isolated compound.
Caption: Logical workflow for the structural confirmation of the isolated compound.
Application Notes and Protocols for the Formulation of 10-Acetoxy-8,9-epoxythymol Isobutyrate for Skin Penetration Studies
Introduction
10-Acetoxy-8,9-epoxythymol isobutyrate is a sesquiterpene lactone found in various plants of the Helenium genus.[1] As a derivative of thymol, it is postulated to possess anti-inflammatory and antioxidant properties, making it a compound of interest for topical therapeutic applications.[2][3][4][5] Effective delivery of this lipophilic molecule through the stratum corneum, the primary barrier of the skin, is crucial for its potential efficacy. The following application notes provide detailed protocols for the formulation of this compound into two distinct topical vehicles—an oil-in-water cream and a hydrogel—and outline the subsequent in vitro skin penetration and permeation studies to evaluate their performance.
Physicochemical Properties of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is fundamental for formulation development.
| Property | Value | Source/Assumption |
| Molecular Weight | 292.33 g/mol | [1] |
| LogP (Octanol/Water) | ~3.5 (Estimated) | Assumed based on the lipophilic nature of sesquiterpene lactones and the presence of ester groups. |
| Aqueous Solubility | Low | Sesquiterpene lactones are generally poorly soluble in water.[6][7][8] |
| Appearance | Colorless, lipophilic solid | [9] |
Formulation Protocols
Two formulations are proposed to enhance the skin penetration of the lipophilic this compound: an oil-in-water (O/W) cream and a hydrogel. The O/W cream aims to incorporate the API in the oil phase, while the hydrogel will utilize a co-solvent system to solubilize the compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream (1% w/w)
This protocol describes the preparation of 100g of an O/W cream containing 1% (w/w) of this compound.
Materials:
| Phase | Ingredient | Function | Amount (g) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 1.0 |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 15.0 | |
| Cetyl Alcohol | Thickener, Emulsion Stabilizer | 3.0 | |
| Stearic Acid | Thickener, Emulsion Stabilizer | 2.0 | |
| Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate) | Emulsifier | 5.0 | |
| Water Phase | Purified Water | Vehicle | 72.8 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.2 | |
| Cool-down Phase | Phenoxyethanol | Preservative | 1.0 |
| Citric Acid | pH Adjuster | q.s. to pH 5.0-5.5 |
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
In a heat-resistant beaker, combine the caprylic/capric triglyceride, cetyl alcohol, stearic acid, and Olivem 1000.
-
Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.
-
Add the this compound to the heated oil phase and stir until completely dissolved.
-
-
Preparation of the Water Phase:
-
In a separate beaker, disperse the xanthan gum in glycerin to form a slurry.
-
Add the purified water to the slurry and heat to 70-75°C while stirring to ensure the gum is fully hydrated.
-
-
Emulsification:
-
Cooling and Final Additions:
-
Remove the emulsion from the heat and continue gentle stirring as it cools.
-
When the temperature of the emulsion is below 40°C, add the phenoxyethanol.
-
Check the pH of the cream and adjust to a skin-compatible range of 5.0-5.5 using a citric acid solution, if necessary.[11]
-
Continue stirring until the cream has reached room temperature and has a homogenous consistency.
-
Protocol 2: Preparation of a Hydrogel (1% w/w)
This protocol details the preparation of 100g of a hydrogel containing 1% (w/w) of this compound.
Materials:
| Ingredient | Function | Amount (g) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Propylene Glycol | Co-solvent, Penetration Enhancer | 10.0 |
| Carbopol 940 | Gelling Agent | 0.5 |
| Purified Water | Vehicle | 87.4 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5-6.0 |
| Phenoxyethanol | Preservative | 1.0 |
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing balance
Procedure:
-
Solubilization of the API:
-
In a glass beaker, dissolve the this compound in propylene glycol with gentle stirring.
-
-
Preparation of the Gel Base:
-
In a separate larger beaker, slowly disperse the Carbopol 940 in purified water while stirring continuously with a magnetic stirrer to avoid clumping.
-
Allow the dispersion to stir until the polymer is fully hydrated, which may take up to an hour.
-
-
Formation of the Hydrogel:
-
Add the API-propylene glycol solution to the Carbopol dispersion and mix until uniform.
-
Slowly add triethanolamine dropwise to the mixture while stirring and monitoring the pH. Continue adding until a clear, viscous gel is formed and the pH is in the range of 5.5-6.0.
-
Add the phenoxyethanol and mix thoroughly.
-
In Vitro Skin Penetration and Permeation Studies
The following protocol is based on the OECD Guideline 428 for skin absorption in vitro methods.[1]
Experimental Setup:
-
Diffusion Cells: Franz-type vertical diffusion cells are recommended.[2]
-
Skin Model: Excised human or porcine skin is a suitable model.[12] The skin should be dermatomed to a thickness of approximately 500 µm.
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4 containing a solubilizing agent (e.g., 0.5% Tween 80 or 30% isopropanol) to maintain sink conditions for the lipophilic API.[13]
-
Temperature: The skin surface should be maintained at 32 ± 1°C.
-
Dose: A finite dose of the formulation (e.g., 10 mg/cm²) should be applied to the skin surface.[2]
Protocol:
-
Skin Preparation:
-
Thaw the cryopreserved skin at room temperature.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Mount the skin sections onto the diffusion cells with the stratum corneum facing the donor compartment.
-
-
Equilibration:
-
Fill the receptor compartment with pre-warmed (32°C) receptor fluid and allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a pre-weighed amount of the O/W cream or hydrogel formulation evenly onto the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm of the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Mass Balance:
-
At the end of the experiment (24 hours), dismantle the diffusion cell.
-
Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract the API from the epidermis, dermis, and the surface wash using an appropriate solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the receptor fluid samples, surface wash, and skin extracts using a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
-
Data Presentation
The quantitative data from the skin permeation studies should be summarized in tables for clear comparison between the two formulations.
Table 1: Cumulative Permeation of this compound
| Time (hours) | O/W Cream (µg/cm²) | Hydrogel (µg/cm²) |
| 2 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| 4 | 1.2 ± 0.3 | 1.9 ± 0.4 |
| 6 | 2.1 ± 0.5 | 3.2 ± 0.6 |
| 8 | 3.3 ± 0.7 | 4.8 ± 0.9 |
| 12 | 5.8 ± 1.1 | 7.9 ± 1.3 |
| 24 | 10.5 ± 2.0 | 14.2 ± 2.5 |
Data are presented as mean ± standard deviation (n=6). Hypothetical data.
Table 2: Skin Deposition and Mass Balance at 24 Hours
| Parameter | O/W Cream (µg/cm²) | Hydrogel (µg/cm²) |
| Amount on Skin Surface | 250.6 ± 25.1 | 210.3 ± 20.5 |
| Amount in Epidermis | 45.2 ± 5.3 | 60.7 ± 6.8 |
| Amount in Dermis | 15.8 ± 2.1 | 22.4 ± 3.0 |
| Amount in Receptor Fluid | 10.5 ± 2.0 | 14.2 ± 2.5 |
| Total Recovery (%) | 96.5 ± 4.5 | 97.8 ± 4.1 |
Data are presented as mean ± standard deviation (n=6). Hypothetical data based on an applied dose of 100 µg/cm² of the API.
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and in vitro skin permeation testing of this compound.
Postulated Anti-inflammatory Signaling Pathway
Thymol and its derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][3][4][14][15]
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 10. SOP for Preparation of Oil-in-Water Creams – SOP Guide for Pharma [pharmasop.in]
- 11. formulabotanica.com [formulabotanica.com]
- 12. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioguided Fractionation of Inula cappa to Isolate 10-Acetoxy-8,9-epoxythymol Isobutyrate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the isolation of 10-acetoxy-8,9-epoxythymol isobutyrate from Inula cappa using a bioguided fractionation approach, with a focus on its inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Introduction
Inula cappa, a perennial shrub, has been traditionally used in medicine for its anti-inflammatory and immunomodulatory properties.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying various bioactive compounds within the plant, including sesquiterpenes, flavonoids, and caffeoylquinic acids, which exhibit anti-inflammatory effects.[2] One promising compound, this compound, a thymol derivative, is investigated in this protocol for its potential to inhibit nitric oxide (NO) production. Overproduction of NO is a key feature of inflammatory responses and is mediated by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[3] Therefore, substances that can inhibit NO production in LPS-stimulated macrophages are considered to have significant anti-inflammatory potential.
This document outlines a comprehensive bioguided fractionation strategy to isolate this compound from Inula cappa. The fractionation process is guided by the inhibitory activity of the resulting fractions on NO production in LPS-stimulated RAW 264.7 macrophage cells. Detailed protocols for the extraction, fractionation, and biological assays are provided to ensure reproducibility.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of Inula cappa Fractions on Nitric Oxide (NO) Production and Cytotoxicity in LPS-Stimulated RAW 264.7 Macrophages.
| Fraction/Compound | Concentration (µg/mL) | NO Production Inhibition (%) | IC₅₀ (µg/mL) for NO Inhibition | Cell Viability (%) |
| Crude Methanol Extract | 100 | 75 ± 5.2 | 45.8 | > 95 |
| 50 | 52 ± 4.1 | > 95 | ||
| 25 | 28 ± 3.5 | > 95 | ||
| n-Hexane Fraction | 100 | 15 ± 2.8 | > 100 | > 95 |
| Dichloromethane Fraction | 100 | 85 ± 6.3 | 32.1 | > 95 |
| 50 | 60 ± 4.9 | > 95 | ||
| 25 | 35 ± 3.8 | > 95 | ||
| Ethyl Acetate Fraction | 100 | 65 ± 5.1 | 58.2 | > 95 |
| n-Butanol Fraction | 100 | 30 ± 3.9 | > 100 | > 95 |
| Sub-fraction D-5 | 50 | 92 ± 7.1 | 15.4 | > 95 |
| 25 | 68 ± 5.5 | > 95 | ||
| 10 | 41 ± 4.2 | > 95 | ||
| This compound | 20 | 95 ± 8.0 | 8.7 | > 95 |
| 10 | 75 ± 6.2 | > 95 | ||
| 5 | 48 ± 4.7 | > 95 | ||
| L-NMMA (Positive Control) | 10 µM | 98 ± 1.5 | 1.2 µM | > 95 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay in the presence of the respective fractions/compounds at the highest concentration tested for NO inhibition, with and without LPS stimulation. L-NMMA (N G-Monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.
Experimental Protocols
Plant Material Extraction
-
Plant Material: Collect fresh aerial parts of Inula cappa and air-dry them in the shade at room temperature.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Maceration: Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Bioguided Fractionation
The fractionation process will be guided by the nitric oxide inhibitory activity of the resulting fractions.
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract (100 g) in distilled water (500 mL).
-
Perform successive partitioning with n-hexane (3 x 500 mL), dichloromethane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
Concentrate each solvent fraction using a rotary evaporator.
-
Test each fraction for its inhibitory activity on NO production in LPS-stimulated RAW 264.7 macrophages.
-
-
Column Chromatography of the Active Fraction:
-
The most active fraction (hypothetically the dichloromethane fraction) will be subjected to further separation.
-
Pack a silica gel column (60-120 mesh) with n-hexane.
-
Load the active fraction (10 g) onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).
-
Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles to yield several sub-fractions.
-
Screen all sub-fractions for NO inhibitory activity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Subject the most active sub-fraction to preparative HPLC for the final purification of the target compound.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect peaks and test for purity and NO inhibitory activity.
-
The structure of the isolated pure compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Cell Culture and Viability Assay (MTT Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the plant extracts, fractions, or isolated compound for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the test samples for 1 hour before stimulating with LPS (1 µg/mL) for another 24 hours.[5]
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well.[5]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Mandatory Visualizations
Caption: Bioguided fractionation workflow for isolating the target compound.
Caption: LPS-induced NO production pathway and potential inhibitory targets.
References
- 1. Anti-inflammatory and immunomodulatory activities of Inula cappa roots (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inula L. Secondary Metabolites against Oxidative Stress-Related Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Acetoxy-8,9-epoxythymol Isobutyrate in Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Acetoxy-8,9-epoxythymol isobutyrate, more formally known as 10-isobutyryloxy-8,9-epoxythymol isobutyrate, is a thymol derivative isolated from medicinal plants such as Inula helenium and Inula royleana. As a member of the epoxythymol class of natural products, it presents a promising scaffold for drug discovery. This document provides an overview of its known biological activities and detailed protocols for its investigation as a potential therapeutic agent. The information herein is intended to guide researchers in exploring its antimicrobial, anti-inflammatory, and cytotoxic properties.
Biological Activities and Potential Applications
Current research indicates that this compound possesses moderate antimicrobial activity. While specific data on its anti-inflammatory and cytotoxic effects are limited, the activities of its parent compound, thymol, and other derivatives suggest a strong potential for similar properties. Thymol and its analogues have been shown to exert anti-inflammatory effects through the inhibition of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2). Furthermore, various thymol derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related thymol derivatives to provide a comparative reference for its potential efficacy.
| Antimicrobial Activity of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate | | :--- | :--- | | Microorganism | Minimum Inhibitory Concentration (MIC) in μg/mL | | Staphylococcus aureus FDA 209 P | 50[1] | | Staphylococcus aureus | 250[1] | | Enterococcus faecalis | 250[1] | | Candida albicans | 250[1] | | Pseudomonas aeruginosa | 1000[1] |
| Cytotoxicity of Thymol and a Thymol Derivative | | :--- | :--- | :--- | | Compound | Cell Line | IC50 (μg/mL) | | Thymol | HT-29 (Colon Cancer) | ~52[2] | | | HCT-116 (Colon Cancer) | ~65[2] | | Acetic Acid Thymol Ester | HT-29 (Colon Cancer) | ~0.08[2] | | | HCT-116 (Colon Cancer) | ~0.08[2] |
Experimental Protocols
The following are detailed protocols for evaluating the biological activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of the compound against various microorganisms.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Microorganism Preparation: Inoculate the test microorganisms in their respective growth media and incubate until they reach the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate. The final concentrations should typically range from 1000 µg/mL to 1 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganisms with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, HCT-116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.
Proposed Mechanism of Action: Anti-inflammatory Pathway
Based on the known activities of thymol and its derivatives, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the COX-2 enzyme.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of this compound in a drug discovery context.
Caption: A typical workflow for natural product evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 10-Acetoxy-8,9-epoxythymol isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 10-Acetoxy-8,9-epoxythymol isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product found in the root cultures of Inula helenium and Inula royleana.[1] It has demonstrated moderate antimicrobial activity against various microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and Pseudomonas aeruginosa.[1] Like many lipophilic natural products, it is expected to have poor water solubility, which can significantly hinder its study in aqueous-based biological assays and limit its therapeutic development due to potential low bioavailability.[2][3]
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
Initially, it is crucial to characterize the extent of the solubility problem. Attempt to dissolve a small, known amount of the compound in your aqueous experimental medium (e.g., phosphate-buffered saline, cell culture media). If you observe particulate matter, cloudiness, or a film on the surface, it indicates poor solubility. The next step is to explore simple and common solubilization techniques before moving to more complex formulation strategies.
Q3: Are there any quick methods to improve the solubility for preliminary in vitro experiments?
Yes, for initial screening and non-animal studies, several methods can be employed:
-
Co-solvents: Using a water-miscible organic solvent in which the compound is soluble can be a straightforward approach.[4][5]
-
pH Adjustment: If the compound has ionizable groups, altering the pH of the medium can increase its solubility.[4][6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to solubilize this compound in aqueous media.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after initial dissolution in a co-solvent and dilution in aqueous media. | The final concentration of the co-solvent is too low to maintain solubility. The compound has reached its solubility limit in the final aqueous medium. | Increase the final concentration of the co-solvent, if experimentally permissible. Reduce the final concentration of the compound. Consider using a different co-solvent or a combination of co-solvents. |
| The solution appears cloudy or opalescent. | The compound is not fully dissolved and has formed a colloidal suspension or an emulsion. | Increase the amount of solubilizing agent (e.g., surfactant, cyclodextrin). Use particle size reduction techniques like sonication to create a more uniform dispersion.[7] |
| Inconsistent results in biological assays. | Poor solubility leads to variable concentrations of the active compound in the assay medium. The compound may be precipitating in the assay plate over time. | Prepare a fresh stock solution for each experiment. Visually inspect assay plates for any signs of precipitation before and after the experiment. Employ a robust solubilization method that ensures long-term stability in the assay medium. |
| Low bioavailability observed in preclinical studies. | The compound's poor aqueous solubility limits its absorption in the gastrointestinal tract.[3] | Consider advanced formulation strategies such as lipid-based delivery systems (e.g., SEDDS), solid dispersions, or nanosuspensions.[4][8][9] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare a stock solution of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Target aqueous medium (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the compound. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration stock solution.
-
For your experiment, perform a serial dilution of the stock solution directly into the target aqueous medium. It is critical to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Solubilization using Cyclodextrins
This protocol details the use of β-cyclodextrins to enhance the aqueous solubility of the compound through inclusion complex formation.[3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous medium
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the target aqueous medium at a desired concentration (e.g., 1-10% w/v).
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your working solution. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.
Visualizing Experimental Strategies
Below are diagrams illustrating the workflow for selecting a solubility enhancement strategy and the mechanism of action for different solubilization techniques.
Caption: Workflow for selecting a suitable solubility enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 10-Acetoxy-8,9-epoxythymol isobutyrate by Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 10-Acetoxy-8,9-epoxythymol isobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound using column chromatography.
Question: My compound appears to be degrading on the silica gel column. What can I do?
Answer:
Degradation of this compound on a standard silica gel column is a common issue, likely due to the acidic nature of the silica, which can cause the epoxide ring to open.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution containing a small amount of a non-polar amine, such as triethylamine (1-3%), in your chosen solvent system. Flush the column with this solvent mixture before loading your sample.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Good alternatives include:
-
Alumina (neutral or basic): This is often a suitable substitute for silica gel when dealing with acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[1]
-
-
Perform a Stability Test: Before running a large-scale column, perform a quick stability test by spotting your crude sample on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, it indicates instability on silica.
Question: I am seeing poor separation between my target compound and impurities. How can I improve the resolution?
Answer:
Achieving good separation requires optimizing the mobile phase and column parameters. This compound is a relatively nonpolar compound, so a nonpolar mobile phase is a good starting point.
-
Optimize the Solvent System:
-
Initial Solvent System: A common starting point for thymol derivatives is a mixture of hexanes and ethyl acetate. For a related compound, (8S)-10-benzoyloxy-6-isobutyryloxy-8,9-epoxythymol isobutyrate, a mobile phase of hexanes:ethyl acetate (4:1) was used with silica gel.
-
TLC Analysis: Systematically test different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) using Thin Layer Chromatography (TLC) to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Alternative Solvents: If hexanes/ethyl acetate does not provide adequate separation, consider trying other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Use a Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column.
Question: My compound is streaking on the TLC plate and the column. What is causing this?
Answer:
Streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try loading a more dilute solution.
-
Inappropriate Solvent for Sample Application: If the sample is dissolved in a solvent that is too strong (too polar) compared to the mobile phase, it will not form a tight band at the top of the column. Dissolve your sample in the mobile phase or a slightly less polar solvent.
-
Compound Instability: As mentioned previously, degradation on the silica can cause streaking.
-
Presence of Very Polar Impurities: Highly polar impurities can interact strongly with the stationary phase and cause streaking. A pre-purification step, such as a simple filtration through a small plug of silica, might help remove these.
Question: How can I visualize this compound on a TLC plate?
Answer:
This compound may not be strongly UV-active. Therefore, a chemical stain is often necessary for visualization.
-
Anisaldehyde-Sulfuric Acid Stain: This is a versatile stain for many natural products, including terpenes and their derivatives. After dipping the TLC plate in the stain, gentle heating will reveal spots of various colors.
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, including the epoxide functional group.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter during the purification of this compound?
A1: While specific impurities depend on the synthetic or extraction method, common side-products in reactions involving thymol and its derivatives can include:
-
Unreacted Starting Materials: Thymol or its immediate precursors.
-
Products of Incomplete Reactions: For example, the non-acetylated or non-epoxidized thymol derivative.
-
Diol from Epoxide Ring Opening: If the epoxide ring is opened by trace amounts of water in the presence of an acid catalyst (like silica gel), the corresponding diol may be formed.
-
Isomeric Byproducts: Depending on the reaction conditions, isomers of the target compound could be formed.
Q2: What is a recommended experimental protocol for the flash chromatography purification of this compound?
A2: The following is a general protocol that should be optimized for your specific sample.
Experimental Protocol: Flash Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a hexanes:ethyl acetate solvent system (start with a ratio of 8:2).
-
Visualize the plate using a UV lamp and then an appropriate stain (e.g., anisaldehyde-sulfuric acid).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the target compound.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small spots from the eluting solvent and spotting them on a TLC plate.
-
-
Analysis of Fractions:
-
Develop the TLC plates of the collected fractions.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Q3: Can I use reverse-phase chromatography for this purification?
A3: Yes, reverse-phase chromatography is a viable alternative, especially if the compound is unstable on silica gel. In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile and water or methanol and water). The elution order will be reversed, with more polar compounds eluting first.
Data Presentation
Table 1: Recommended TLC and Column Chromatography Solvent Systems for Thymol Derivatives.
| Stationary Phase | Mobile Phase (v/v) | Application | Reference Compound(s) |
| Silica Gel | Hexanes:Ethyl Acetate (4:1) | Column Chromatography | (8S)-10-benzoyloxy-6-isobutyryloxy-8,9-epoxythymol isobutyrate |
| Silica Gel | Ethyl Ether:Hexane (1:5) | TLC | Thymol |
| Silica Gel | Acetone:Ethyl Acetate (various ratios) | TLC | Thymol |
| Silica Gel | Hexane:Ethyl Acetate (various ratios) | TLC | Thymol |
Visualizations
Caption: Troubleshooting workflow for chromatography issues.
Caption: Experimental workflow for flash chromatography.
References
Technical Support Center: Optimizing GC-MS Parameters for 10-Acetoxy-8,9-epoxythymol isobutyrate Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) detection of 10-Acetoxy-8,9-epoxythymol isobutyrate and related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for the analysis of this compound?
A1: For a novel sesquiterpene lactone like this compound, a good starting point for method development is crucial. The following table summarizes recommended initial parameters. These should be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Starting Condition |
| GC System | |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| GC Column | |
| Stationary Phase | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5-10 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 280 °C |
| Scan Range | m/z 40-500 |
Q2: How do I prepare a sample of this compound for GC-MS analysis?
A2: Sample preparation is critical for obtaining reliable and reproducible results.[1][2] A general protocol involves dissolving the purified compound or extract in a high-purity volatile solvent such as ethyl acetate, hexane, or dichloromethane. Ensure the final concentration is within the linear range of your instrument. If analyzing a complex mixture, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.[3]
Q3: What are common problems encountered when analyzing sesquiterpene lactones by GC-MS?
A3: Sesquiterpene lactones can be thermally labile and prone to degradation in the GC inlet. Common issues include peak tailing due to active sites in the system, poor resolution from co-eluting isomers, and low sensitivity due to sample degradation or matrix effects.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Causes | Recommended Solutions |
| Active Sites in the inlet liner or column.[4] | - Use a deactivated or ultra-inert inlet liner. - Perform inlet maintenance: replace the liner and septum. - Condition the column according to the manufacturer's instructions. |
| Column Overload (causes peak fronting).[1][6] | - Dilute the sample. - Increase the split ratio. - Use a column with a thicker film or larger internal diameter. |
| Improper Column Installation . | - Re-install the column, ensuring clean, square cuts and correct insertion depth into the inlet and detector. |
| Sample Degradation . | - Lower the inlet temperature in 10-20 °C increments. |
Problem 2: Low Sensitivity or No Peak Detected
| Possible Causes | Recommended Solutions |
| Leaks in the system.[5] | - Check for leaks using an electronic leak detector, paying close attention to the septum, column fittings, and gas lines. |
| Contaminated MS Source .[7] | - Perform ion source cleaning as per the instrument manufacturer's protocol. |
| Incorrect MS Parameters .[8] | - Ensure the MS is in the correct acquisition mode (Scan or SIM). - For trace analysis, develop a Selected Ion Monitoring (SIM) method using characteristic ions of your compound. |
| Sample not reaching the detector . | - Verify autosampler and syringe functionality. Perform a manual injection to rule out autosampler issues.[5] |
Problem 3: Ghost Peaks or Carryover
| Possible Causes | Recommended Solutions |
| Contaminated Syringe . | - Implement a thorough syringe washing procedure with multiple solvents between injections. |
| Septum Bleed . | - Use a high-quality, low-bleed septum. - Lower the inlet temperature if possible. |
| Carryover from previous injections .[1] | - Inject a solvent blank after a high-concentration sample to check for carryover. - Increase the final oven temperature hold time or add a bake-out step after each run. |
Problem 4: Poor Resolution or Peak Overlap
| Possible Causes | Recommended Solutions |
| Inadequate Chromatographic Separation .[1] | - Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds. |
| Incorrect Column Choice .[4] | - For complex mixtures, consider a column with a different stationary phase polarity for altered selectivity. |
| High Carrier Gas Flow Rate . | - Reduce the carrier gas flow rate to improve separation efficiency, but be mindful of increasing analysis time. |
Experimental Protocols
Protocol 1: GC-MS Method Development for this compound
-
Initial Setup: Begin with the recommended starting parameters listed in the FAQ section.
-
Inlet Temperature Optimization: Inject a standard of your compound at various inlet temperatures (e.g., 220°C, 250°C, 280°C) while keeping other parameters constant. Analyze the peak area and shape. A lower temperature may be necessary to prevent thermal degradation.
-
Oven Program Optimization:
-
Start with a slow temperature ramp (e.g., 5 °C/min) to determine the elution temperature of the analyte.
-
Adjust the initial temperature to be approximately 20-30 °C below the elution temperature of the earliest eluting peak of interest.
-
Optimize the ramp rate to achieve baseline separation of all compounds of interest. Multiple ramps may be necessary for complex samples.
-
-
MS Parameter Optimization:
-
Perform a full scan analysis to identify the mass spectrum and characteristic fragmentation ions of this compound.
-
For increased sensitivity, develop a Selected Ion Monitoring (SIM) method using 3-4 of the most abundant and specific ions.[8]
-
Visualizations
Caption: A generalized workflow for GC-MS analysis.
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Using GC-MS for natural product analysis in Nigeria: Problems and prospects | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 3. labioscientific.com [labioscientific.com]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Avoiding artifact formation during extraction of 10-Acetoxy-8,9-epoxythymol isobutyrate
Technical Support Center: 10-Acetoxy-8,9-epoxythymol Isobutyrate Extraction
Welcome to the technical support center for the extraction of this compound and related epoxythymol derivatives. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the formation of artifacts and maximize the yield of the target compound during extraction and isolation procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the extraction process.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Degradation due to Acidic Conditions.
-
Explanation: The epoxide ring in the target compound is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The presence of acidic compounds in the plant matrix or the use of acidic solvents can lead to the opening of the epoxide ring, forming diol artifacts and reducing the yield of the desired compound.
-
Solution:
-
Maintain a neutral pH during extraction. If the plant material is inherently acidic, consider adding a neutral buffering agent.
-
Avoid using acidified solvents (e.g., methanol with formic acid) unless absolutely necessary for other components.[4]
-
If acidic conditions are unavoidable, minimize exposure time and temperature.
-
-
-
Possible Cause 2: Thermal Degradation.
-
Explanation: Thymol derivatives can be sensitive to high temperatures.[5][6][7] Techniques that employ heat, such as Soxhlet extraction or high-temperature solvent evaporation, can cause degradation of the target molecule, leading to reduced recovery.[8]
-
Solution:
-
Employ non-thermal extraction methods like maceration, ultrasonic-assisted extraction (UAE), or supercritical fluid extraction (SFE).
-
If heat is required for solvent removal, use a rotary evaporator under reduced pressure at a low temperature (ideally below 40°C).[9]
-
-
-
Possible Cause 3: Hydrolysis of Ester Groups.
-
Explanation: The compound contains both acetate and isobutyrate ester groups, which can be hydrolyzed under acidic or alkaline conditions.[10][11] This reaction cleaves the ester bond, resulting in the corresponding alcohol and carboxylic acid, thus lowering the yield of the intact target molecule.
-
Solution:
-
Strictly maintain neutral pH throughout the extraction and purification process.
-
Avoid strong acids and bases. If alkaline hydrolysis is a known issue, opt for acid-catalyzed hydrolysis only if the epoxide ring's stability can be ensured, which is often a delicate balance.[11]
-
-
Problem 2: Appearance of Unexpected Peaks in HPLC/GC-MS Analysis
-
Possible Cause 1: Formation of Diol Artifacts.
-
Explanation: As mentioned, the acid-catalyzed opening of the epoxide ring is a common degradation pathway. This reaction typically produces a vicinal diol (two adjacent hydroxyl groups), which will appear as a more polar compound (earlier retention time in reverse-phase HPLC) in the chromatogram.
-
Solution:
-
Analyze a small aliquot of the extract before and after mild acidic treatment. An increase in the artifact peak intensity after acidification can confirm its identity.
-
Implement the pH control measures described above to prevent its formation.
-
-
-
Possible Cause 2: Transesterification or Hydrolysis Products.
-
Explanation: If the extraction solvent is an alcohol (e.g., methanol, ethanol), it can react with the ester groups on the target molecule, especially in the presence of acid or base catalysts, leading to transesterification artifacts.[12] For example, using methanol could result in the formation of 10-methoxy or deacetylated derivatives. Hydrolysis will yield alcohol derivatives.
-
Solution:
-
-
Possible Cause 3: Isomerization or Rearrangement Products.
-
Explanation: Terpenoids can undergo various rearrangements under thermal or acidic conditions.[8] The complex structure of this compound may be susceptible to skeletal rearrangements, leading to isomeric artifacts.
-
Solution:
-
Maintain mild extraction conditions (neutral pH, low temperature).
-
Use high-resolution mass spectrometry (HRMS) and NMR to characterize unexpected peaks to determine if they are isomers of the target compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for extracting this compound?
A1: The ideal solvent should efficiently solubilize the target compound while minimizing degradation. Medium-polarity solvents are often a good choice.
-
Recommended: Ethyl acetate is an excellent choice as it has good solvating power for such terpenoids and is less reactive than alcohols.[13] Dichloromethane (DCM) or chloroform can also be used, but care must be taken to use high-purity, stabilizer-free grades to avoid acidic impurities.
-
Use with Caution: Methanol and ethanol are effective solvents but pose a risk of transesterification.[4][12] If used, conditions must be strictly controlled (low temp, short time, neutral pH).
-
Avoid: Acidified or alkaline solvent systems should be avoided to prevent hydrolysis of the epoxide and ester functionalities.[1][11]
Q2: What extraction technique is best suited to prevent artifact formation?
A2: Techniques that avoid high temperatures and extreme pH are preferable.
-
Maceration: Soaking the plant material in a suitable solvent at room temperature is a gentle method that minimizes thermal degradation.[9]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls and enhance extraction efficiency at low temperatures, making it superior to heat-based methods like Soxhlet.[14]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an excellent, albeit equipment-intensive, method for extracting thermally labile compounds. The polarity can be tuned by adding co-solvents.
Q3: How should I store the plant material and the final extract to ensure stability?
A3:
-
Plant Material: Dried plant material should be stored in a cool, dark, and dry place to prevent enzymatic or photo-oxidative degradation. Grinding should be done just before extraction.
-
Extracts: Extracts should be stored in a non-reactive solvent (e.g., ethyl acetate) at low temperatures (-20°C or -80°C) in amber vials to protect from light.[4] Avoid storing extracts in methanol for extended periods, even at low temperatures, as artifact formation can still occur.[4] Before storage, ensure any residual acid or base catalysts have been neutralized and removed.
Q4: Can chromatography conditions contribute to artifact formation?
A4: Yes. Both stationary and mobile phases can induce degradation.
-
Stationary Phase: Standard silica gel can be slightly acidic and may cause degradation of acid-sensitive compounds like epoxides. Using deactivated or neutral silica gel, or alternative stationary phases like alumina (neutral or basic) or C18 (for reverse-phase), can mitigate this risk.
-
Mobile Phase: Avoid using mobile phases containing strong acids (e.g., trifluoroacetic acid, TFA) if possible. If an acid modifier is required for peak shape in HPLC, use a low concentration of a weaker acid like formic acid and collect fractions promptly, neutralizing them if necessary for storage.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Stability of Epoxy-Terpenoids (Illustrative Data)
| Solvent System | Temperature (°C) | Relative Yield of Target Compound (%) | Relative Formation of Diol Artifact (%) | Notes |
| Hexane | 25 | 65 | < 1 | Low polarity, may not be efficient. |
| Ethyl Acetate | 25 | 95 | < 2 | Good balance of polarity and stability. |
| Methanol | 25 | 80 | 5 | Risk of transesterification and degradation. |
| Methanol (0.1% Formic Acid) | 25 | 40 | 35 | High risk of epoxide hydrolysis. |
| Dichloromethane | 25 | 92 | < 2 | Ensure high purity of solvent. |
This table provides illustrative data based on the known chemical principles of similar compounds. Actual results may vary depending on the specific plant matrix and conditions.
Experimental Protocols
Protocol 1: Recommended Extraction via Cold Maceration
-
Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Inula or Jasonia species) at room temperature in a well-ventilated, dark area.[9][15] Grind the dried material to a coarse powder (e.g., 40-100 mesh) immediately before extraction.[13]
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L Erlenmeyer flask.
-
Add 1 L of high-purity ethyl acetate.
-
Seal the flask and macerate for 48 hours at room temperature (20-25°C) with occasional agitation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum. Wash the solid residue with an additional 200 mL of ethyl acetate to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Drying and Storage: Dry the resulting crude extract under a high vacuum to remove residual solvent. Store the final extract at -20°C in an amber glass container.
Protocol 2: Analytical HPLC Method for Monitoring Artifacts
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with 50% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 220 nm and 280 nm.
-
Analysis: The target compound, this compound, being relatively nonpolar, will have a longer retention time. Potential diol hydrolysis artifacts will be more polar and elute earlier.
Visualizations
Workflow and Logic Diagrams
Caption: Recommended workflow for minimizing artifact formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. WO2005117925A1 - Novel inula viscosa extracts and their use for treatment of arthritis - Google Patents [patents.google.com]
- 14. Ultrasonic extraction of Inula viscosa: Enhancing antioxidant bioactivity and its application in sunflower oil as an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inula Viscosa Extract Inhibits Growth of Colorectal Cancer Cells in vitro and in vivo Through Induction of Apoptosis [frontiersin.org]
Challenges in determining the absolute configuration of epoxythymol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the absolute configuration of epoxythymol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is determining the absolute configuration of epoxythymol derivatives so challenging?
A1: The determination of the absolute configuration of epoxythymol derivatives presents several challenges:
-
Natural Occurrence as Mixtures: Epoxythymols are often found in nature as scalemic or racemic mixtures, not as single pure enantiomers. This makes it difficult to isolate a sample with a significant enantiomeric excess for analysis.[1][2][3][4][5]
-
Low and Variable Specific Rotation: The specific rotation values for many oxygenated thymol derivatives, including epoxythymols, are often low and can fluctuate between positive and negative values (e.g., -1.6 to +1.4).[1][3][4] This can be misleading and is often indicative of a scalemic mixture rather than an enantiomerically pure compound.[1][3][4]
-
Low Sensitivity of Chiroptical Methods for Low Enantiomeric Excess: Techniques like Vibrational Circular Dichroism (VCD) may not be sensitive enough to provide a reliable signal when the enantiomeric excess (ee) of the sample is low. For instance, a 12% ee has been reported to be beyond the limit of sensitivity for VCD measurements.[1][3][4]
-
Crystallization Difficulties: Obtaining single crystals of suitable quality for X-ray diffraction analysis can be a significant hurdle. Even with a crystal, compounds containing only light atoms may not produce a sufficiently anomalous diffraction signal to confidently determine the absolute configuration.[6][7]
-
Inconvenience of Derivatization: Methods that require chemical derivatization, such as Mosher's ester analysis, can be cumbersome, especially when dealing with small amounts of a precious sample.[8]
Q2: My specific rotation value is close to zero. Does this mean I have a racemic mixture?
A2: Not necessarily, but it is a strong possibility. For over 30 oxygenated thymol derivatives, reported specific rotation values that are close to zero have been suggestive of scalemic or nearly racemic mixtures.[1][3][4] Enantiomerically pure natural epoxythymols typically exhibit specific rotation values greater than 10 units (either positive or negative).[1][3][4] Therefore, a value near zero should prompt further investigation into the enantiomeric composition of your sample.
Q3: I am having trouble obtaining a suitable crystal for X-ray crystallography. What are my alternatives?
A3: If X-ray crystallography is not feasible, several powerful alternative techniques can be employed:
-
Chiroptical Spectroscopy (VCD and ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are excellent methods for determining absolute configuration in solution.[2][5] These techniques are often used in conjunction with quantum chemical calculations to compare experimental and theoretical spectra.[2][9][10]
-
NMR with Chiral Solvating Agents: To determine the enantiomeric ratio, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA) like 1,1'-bi-2-naphthol (BINOL).[1][2][3][4][5]
-
Mosher's Ester Analysis: This NMR-based method involves derivatizing your epoxythymol derivative (if it has a suitable hydroxyl group) with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters.[8][11][12][13][14] Analysis of the chemical shift differences in the ¹H NMR spectra of these esters can reveal the absolute configuration.[11][12][13][14]
-
Competing Enantioselective Conversion (CEC) Method: This kinetic resolution-based method uses a chiral reagent to react with the epoxide, and the progress of the reaction is monitored by techniques like NMR or mass spectrometry.[15]
Troubleshooting Guides
Problem: Ambiguous VCD/ECD Spectrum
| Possible Cause | Troubleshooting Step |
| Low Enantiomeric Excess (ee) | Determine the ee of your sample using NMR with a chiral solvating agent (e.g., BINOL). If the ee is too low (e.g., <15%), consider enantiomeric enrichment of your sample. |
| Incorrect Conformational Analysis | The theoretical calculation of VCD/ECD spectra is highly dependent on identifying the correct low-energy conformers. Perform a thorough conformational search using methods like Monte Carlo protocols.[1][3][4] |
| Solvent Effects | The solvent can influence both the conformation of the molecule and the appearance of the spectrum. Ensure the solvent used in the experiment is the same as that modeled in the quantum chemical calculations. |
| Instrumental Artifacts | Record the spectrum of the solvent and subtract it from the sample spectrum. Ensure the instrument is properly calibrated and optimized. |
Problem: Inconclusive Mosher's Ester Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the derivatization reaction with (R)- and (S)-MTPA-Cl goes to completion. Monitor the reaction by TLC or NMR. |
| Impure MTPA Reagents | Use freshly opened or purified (R)- and (S)-MTPA-Cl, as impurities can lead to ambiguous results. |
| Signal Overlap in NMR Spectrum | Use a high-field NMR spectrometer to achieve better signal dispersion. 2D NMR techniques (e.g., COSY, HSQC) can also help in assigning the proton signals correctly. |
| Incorrect Model Application | Ensure you are correctly applying the Mosher's method mnemonic for interpreting the Δδ (δS - δR) values. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using ¹H NMR with BINOL
-
Sample Preparation: Dissolve a known amount of the epoxythymol derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of BINOL: Add a small amount of enantiomerically pure 1,1'-bi-2-naphthol (BINOL) to the NMR tube.
-
Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The presence of the chiral solvating agent should induce chemical shift differences for the signals of the two enantiomers.
-
Quantification: Integrate the signals corresponding to each enantiomer to determine the enantiomeric ratio.
Protocol 2: Absolute Configuration Determination by VCD
-
Sample Preparation: Prepare a solution of the enantiomerically enriched epoxythymol derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
Experimental VCD Spectrum: Record the VCD spectrum of the sample.
-
Conformational Search: Perform a computational conformational search of the molecule using a suitable method (e.g., Monte Carlo).
-
Quantum Chemical Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
VCD Spectrum Simulation: Calculate the VCD spectrum for each conformer and obtain a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match will indicate the absolute configuration.
Visualizations
Caption: Workflow for absolute configuration determination using VCD.
References
- 1. Methodology for the Absolute Configuration Determination of Epoxythymols Using the Constituents of Ageratina glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methodology for the Absolute Configuration Determination of Epoxythymols Using the Constituents of Piptothrix areolare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. purechemistry.org [purechemistry.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 15. Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method, Developing a Colorimetric Detection Method for the Competing Enantioselective Conversion Method A Computationally Inspired Approach to the Total Synthesis of (+)-Fastigiatine And Progres [escholarship.org]
Technical Support Center: Minimizing Interference with 10-Acetoxy-8,9-epoxythymol isobutyrate in Bioassays
Disclaimer: Specific literature detailing bioassay interference by 10-Acetoxy-8,9-epoxythymol isobutyrate is limited. This guide is based on the chemical properties of thymol derivatives and epoxy compounds, as well as general principles of bioassay troubleshooting. The recommendations provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a thymol derivative, a type of natural organic compound. It has been identified as a phytochemical found in various plants, including those of the Helenium and Arnica genera.[1] Its structure contains an epoxy group and ester functionalities, which may contribute to its biological activity and potential for assay interference.
Q2: Why might this compound interfere with my bioassay?
Interference can stem from several properties of the molecule:
-
Reactivity of the Epoxy Group: Epoxy rings are susceptible to nucleophilic attack, potentially leading to covalent modification of assay components like proteins (antibodies, enzymes) or nucleic acids. This can alter their function and lead to false signals.[2][3]
-
Non-specific Binding: As a relatively lipophilic molecule, it may bind non-specifically to plastic surfaces (e.g., microplates), antibodies, or other proteins in the assay, leading to high background or signal inhibition.
-
Intrinsic Biological Activity: Thymol derivatives are known to have various biological effects, including antimicrobial and cytotoxic activities.[4][5][6] If your assay uses live cells, the compound's inherent cytotoxicity could be misinterpreted as a specific assay readout.
-
Cross-reactivity: In immunoassays, the compound or its metabolites might structurally resemble the target analyte, leading to competitive binding with detection antibodies.[7][8]
Q3: What are the common signs of interference in a bioassay?
Common indicators of interference include:
-
High background signal in negative controls.
-
Low signal-to-noise ratio.
-
Poor reproducibility between replicate wells or experiments.
-
Non-linear dose-response curves.
-
Discrepancies between results from different assay formats or sample dilutions.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the specific signal from your analyte.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the compound to the assay plate or proteins. | 1. Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. 2. Add a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.05-0.1%) to your wash and assay buffers to reduce hydrophobic interactions. 3. Consider using plates with different surface chemistries (e.g., ultra-low attachment surfaces). |
| Intrinsic fluorescence or absorbance of the compound. | 1. Run a control with only the compound and assay buffer to measure its intrinsic signal. 2. Subtract the background signal from all experimental wells. 3. If possible, switch to a detection method that uses a different wavelength or a time-resolved format to minimize interference. |
| Contamination of reagents. | 1. Use fresh, high-purity reagents. 2. Filter-sterilize buffers and solutions. |
Issue 2: Low or No Signal
A diminished signal can lead to false-negative results.
| Potential Cause | Troubleshooting Step |
| Inhibition of enzyme activity (in enzyme-linked assays). | 1. Perform an enzyme activity assay in the presence and absence of the compound to test for direct inhibition. 2. If inhibition is observed, you may need to increase the enzyme concentration or find an alternative detection system. |
| Interference with antibody-antigen binding. | 1. Perform a competition assay to see if the compound competes with the analyte for antibody binding. 2. Diluting the sample can sometimes mitigate this effect, though it may also reduce sensitivity.[9] |
| Cytotoxicity in cell-based assays. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) at the same concentrations of the compound used in your primary assay. 2. If cytotoxicity is observed, consider reducing the incubation time or the compound concentration. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Compound precipitation. | 1. Check the solubility of the compound in your assay buffer. 2. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) and consistent across all wells. Ensure your assay is tolerant to the chosen solvent concentration. |
| Inconsistent pipetting or washing. | 1. Ensure proper mixing of reagents. 2. Automate washing steps if possible, or ensure a consistent and thorough manual washing technique. |
| Edge effects in microplates. | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Ensure proper sealing of the plate during incubations. |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Interference
This protocol provides a systematic approach to identifying and mitigating interference from this compound.
-
Compound Characterization:
-
Confirm the purity of your compound stock using an appropriate analytical method (e.g., HPLC, NMR).
-
Determine the solubility of the compound in your assay buffer. Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration.
-
-
Assay Validation with Controls:
-
Negative Control: Assay medium without the compound or analyte.
-
Vehicle Control: Assay medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Compound-only Control: Assay medium with the compound at various concentrations but without the analyte. This helps to determine the compound's intrinsic signal or inhibitory effects.
-
Positive Control: A known activator or inhibitor for your assay to ensure the assay is performing as expected.
-
-
Dilution Series:
-
Test a wide range of concentrations of this compound to identify a dose-response relationship for any observed interference.
-
Serial dilution of the sample matrix can help reduce the impact of interfering substances.[9]
-
-
Assay Buffer Optimization:
-
Test the effect of adding blocking agents (e.g., 1-5% BSA) or non-ionic detergents (e.g., 0.05% Tween-20) to your assay and wash buffers.
-
-
Alternative Detection Methods:
-
If significant interference is observed with a colorimetric or fluorometric assay, consider switching to a different detection method, such as a chemiluminescent or time-resolved fluorescence assay, which may be less susceptible to interference.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common bioassay issues.
Hypothetical Signaling Pathway Interference
This diagram illustrates a hypothetical mechanism by which this compound could interfere with a generic cell-based assay measuring NF-κB activation.
Caption: A diagram of potential interference with NF-κB signaling.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Problems of Epoxy Resins and Amine-curing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Scaling Up the Isolation of 10-Acetoxy-8,9-epoxythymol isobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of 10-Acetoxy-8,9-epoxythymol isobutyrate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound and related compounds?
A1: this compound and similar epoxythymol derivatives are predominantly found in plants belonging to the Asteraceae family. Key sources include various species of Inula, such as Inula helenium and Inula britannica, as well as other genera like Ageratina and Piptothrix.[1][2] The concentration of the target compound can vary depending on the plant part, geographical location, and harvest time.
Q2: What are the general steps involved in the isolation and purification of this compound?
A2: The typical workflow involves:
-
Extraction: The dried and ground plant material is extracted with an appropriate organic solvent to create a crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction): The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to one or more chromatographic steps to isolate the target compound. This often involves a combination of techniques like column chromatography (normal and reversed-phase) and preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization/Final Purification: The final step may involve crystallization or further chromatographic polishing to obtain a highly pure compound.
Q3: What is a realistic yield to expect for this compound?
A3: The yield of sesquiterpene lactones, including epoxythymol derivatives, from natural sources can vary significantly based on the plant material and the efficiency of the isolation process. While specific yields for this compound are not widely reported in a scaled-up context, yields for other sesquiterpene lactones from Asteraceae species can range from 0.1% to over 0.6% of the dry weight of the plant material.[3] Refer to the data presentation section for a comparison of reported yields for similar compounds.
Q4: What are the critical stability concerns for this compound during isolation?
A4: Epoxythymol derivatives can be susceptible to degradation under certain conditions. The epoxide ring can be sensitive to acidic conditions, potentially leading to ring-opening or rearrangement reactions. Additionally, transesterification of the acetate and isobutyrate groups can occur, especially in the presence of acidic or basic catalysts and alcohols. It is also important to consider that these compounds may exist as chiral molecules, and harsh conditions could lead to racemization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material. | 1. Screen different solvents (e.g., ethanol, ethyl acetate, hexane) to find the optimal one for your plant material.[2][4][5][6] 2. Optimize extraction time and temperature. For some sesquiterpene lactones, prolonged maceration at a slightly elevated temperature (e.g., 30-50°C) can increase yields.[7] 3. Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| Target Compound Not Detected in Crude Extract | 1. Incorrect plant species or chemotype. 2. Degradation of the compound during drying or storage of the plant material. 3. Inappropriate extraction solvent for the target compound's polarity. | 1. Verify the botanical identity of the plant material. 2. Use freshly harvested and properly dried plant material. Store in a cool, dark, and dry place. 3. Test a range of solvents with varying polarities. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase or mobile phase. 2. Co-elution with other structurally similar compounds. 3. Overloading of the column. | 1. Experiment with different stationary phases (e.g., silica gel, C18 reversed-phase) and mobile phase gradients. 2. Employ orthogonal chromatographic techniques (e.g., normal phase followed by reversed-phase). 3. Reduce the amount of sample loaded onto the column. |
| Degradation of Target Compound During Purification | 1. Use of acidic or basic solvents/additives. 2. Prolonged exposure to heat. 3. Presence of reactive impurities in solvents. | 1. Use neutral, high-purity solvents. If pH adjustment is necessary, use a buffered system and assess the stability of the compound. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. 3. Use freshly distilled or HPLC-grade solvents. |
| Presence of Multiple Isomers or Related Compounds in Final Product | 1. Natural occurrence of multiple isomers in the plant. 2. Isomerization or degradation during the isolation process. | 1. Utilize high-resolution chromatographic techniques (e.g., preparative HPLC with a high-efficiency column) for final purification. 2. Re-evaluate the extraction and purification conditions to minimize harsh treatments that could induce isomerization. |
Data Presentation
Table 1: Reported Yields of Sesquiterpene Lactones from Various Asteraceae Species
| Compound | Plant Source | Yield (% of dry weight) | Reference |
| Eupatoriopicrin | Stevia maimarensis | 0.18% | [3] |
| Estafietin | Stevia alpina | 0.63% | [3] |
| Eupahakonenin B | Stevia gilliesii | 0.27% | [3] |
| Minimolide | Mikania minima | 0.50% | [3] |
| 11,13-dihydrolactucin | Cichorium intybus | ~0.086% (from 750g powder) | [7] |
| Lactucin | Cichorium intybus | ~0.023% (from 750g powder) | [7] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
Objective: To obtain a crude extract enriched with this compound from Inula spp.
Materials:
-
Dried and powdered aerial parts or roots of Inula spp. (1 kg)
-
Ethanol (95%)
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Large-scale maceration vessel
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue with fresh ethanol (5 L) for another 24 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude extract in a mixture of water and ethanol (9:1 v/v) and perform liquid-liquid partitioning successively with hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched in sesquiterpene lactones.
-
Concentrate the ethyl acetate fraction to dryness to yield the enriched crude extract.
Protocol 2: Chromatographic Purification
Objective: To isolate this compound from the enriched crude extract.
Materials:
-
Enriched crude extract
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Silica Gel Column Chromatography (Step 1):
-
Dissolve the enriched crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.
-
-
Preparative HPLC (Step 2):
-
Pool the fractions containing the target compound and concentrate them.
-
Dissolve the concentrated fraction in the mobile phase.
-
Purify the compound using a preparative HPLC system with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile and water. The exact conditions may need to be optimized.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Protocol 3: Characterization
Objective: To confirm the identity and purity of the isolated compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using an analytical HPLC system with a UV detector.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the compound using 1H and 13C NMR. For confirming the stereochemistry, advanced techniques like NOESY or chiral solvating agents may be required.[8]
Mandatory Visualization
Caption: A generalized workflow for the isolation of this compound.
Caption: A decision tree for troubleshooting low yields in natural product isolation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of 10-Acetoxy-8,9-epoxythymol isobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Acetoxy-8,9-epoxythymol isobutyrate in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge that can compromise the accuracy and reliability of HPLC results. This guide provides a systematic approach to resolving peaks that co-elute with this compound.
Initial Assessment:
Before modifying your HPLC method, it is crucial to confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders. These are often indicators of underlying, unresolved peaks.
-
Peak Purity Analysis (with DAD/PDA Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, utilize the peak purity function in your chromatography data system. This tool assesses the spectral homogeneity across a single peak. A "pure" peak will exhibit a consistent spectrum, while a peak with co-eluting impurities will show spectral differences across its profile.
Systematic Troubleshooting Workflow:
If co-elution is confirmed or suspected, follow the workflow below to systematically address the issue.
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to co-elute with this compound?
While specific co-eluting compounds will depend on the sample matrix (e.g., synthesis reaction mixture, degradation study sample, or natural product extract), potential candidates include:
-
Starting Materials and Reagents: Unreacted thymol, isobutyric anhydride, or byproducts from the epoxidation reagent.
-
Synthetic Intermediates: Incompletely reacted intermediates, such as the non-acetylated or non-epoxidized forms of the thymol derivative.
-
Isomers: Structural isomers like carvacrol and its derivatives, which have very similar physicochemical properties to thymol derivatives.
-
Degradation Products: Hydrolysis of the ester linkages would yield the corresponding alcohol and carboxylic acid. The epoxide ring can also be susceptible to opening, especially under acidic or basic conditions.
Q2: I'm observing a small shoulder on my main peak. What is the first parameter I should adjust in my HPLC method?
For a minor co-elution issue like a small shoulder, the first and often most effective parameter to adjust is the mobile phase composition . A slight change in the ratio of your organic solvent to the aqueous phase can significantly alter the selectivity of your separation. For reversed-phase HPLC (e.g., with a C18 column), decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of your compounds and may improve the resolution between closely eluting peaks.
Q3: My peaks are completely co-eluting. Changing the mobile phase composition isn't working. What's next?
When peaks are completely co-eluting, a more significant change in the separation chemistry is often required. Consider the following strategies:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Modify the Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry. For example:
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with the aromatic ring of the thymol derivative.
-
Polar-Embedded Column: Can provide different selectivity for moderately polar compounds.
-
-
Adjust the pH of the Mobile Phase: If your co-eluting impurity has an ionizable functional group (e.g., a carboxylic acid or an amine), adjusting the pH of the aqueous portion of your mobile phase can significantly change its retention time relative to your neutral target analyte.
Q4: Can I use a gradient elution to resolve co-eluting peaks?
Yes, a gradient elution can be a very powerful tool for resolving co-eluting peaks, especially in complex samples. A shallow gradient, where the percentage of the strong solvent increases slowly over time, can effectively separate compounds with very similar retention times. If you are currently using an isocratic method, switching to a gradient is a highly recommended step for improving resolution.
Experimental Protocols
Protocol 1: Initial HPLC Method for this compound
This protocol provides a starting point for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
Protocol 2: Method Development for Resolving Co-eluting Peaks
If co-elution is observed with Protocol 1, the following systematic approach to method development is recommended. Each step should be evaluated independently.
| Step | Parameter to Modify | Suggested Change | Rationale |
| 1 | Mobile Phase Ratio | Decrease initial %B by 5-10% | Increases retention and potentially resolution. |
| 2 | Gradient Slope | Decrease the rate of %B change (e.g., over 20-25 minutes) | Provides more time for closely eluting peaks to separate. |
| 3 | Organic Solvent | Replace Acetonitrile with Methanol | Alters selectivity due to different solvent properties. |
| 4 | Column Chemistry | Switch to a Phenyl-Hexyl column | Introduces different separation mechanisms (pi-pi interactions). |
| 5 | Temperature | Decrease to 25 °C or increase to 35 °C | Can affect selectivity, but the effect is compound-dependent. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A decision tree for selecting a peak resolution strategy.
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of a Thymol Derivative Versus Thymol
In the ongoing search for novel antimicrobial agents, derivatives of well-known natural compounds are of significant interest to researchers and drug development professionals. This guide provides a detailed comparison of the antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate, a derivative of thymol, against its parent compound, thymol. This objective analysis is supported by experimental data to delineate their respective potencies against a range of pathogenic microorganisms.
Note on the Compared Compound: The quantitative data available for a direct comparison pertains to 10-isobutyryloxy-8,9-epoxythymol isobutyrate. The user's original query mentioned 10-acetoxy-8,9-epoxythymol isobutyrate. These two compounds are structurally similar, differing by the ester substituent (isobutyryloxy vs. acetoxy). This difference may influence the compound's lipophilicity and, consequently, its antimicrobial activity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of both compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data, compiled from multiple studies, is presented in the table below.
| Microorganism | 10-isobutyryloxy-8,9-epoxythymol isobutyrate MIC (µg/mL) | Thymol MIC (µg/mL) |
| Staphylococcus aureus | 50 - 250[1] | 399 - 500 |
| Enterococcus faecalis | 250[1] | 512 - 1200[2][3] |
| Escherichia coli | Moderate Activity (Specific MIC not provided)[4][5] | 500 - 4000[6] |
| Pseudomonas aeruginosa | 1000[1] | 500 |
| Candida albicans | 250[1] | 500 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the effectiveness of antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions to allow for microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Key Steps:
-
Preparation of Test Compounds: Stock solutions of 10-isobutyryloxy-8,9-epoxythymol isobutyrate and thymol are prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (usually 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the test compound that completely inhibits visible growth is recorded as the MIC.
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Antimicrobial Action
Thymol
The antimicrobial mechanism of thymol is well-documented and primarily targets the cell membrane of microorganisms. Thymol integrates into the lipid bilayer of the cell membrane, disrupting its integrity and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.
10-isobutyryloxy-8,9-epoxythymol isobutyrate
The precise antimicrobial mechanism of 10-isobutyryloxy-8,9-epoxythymol isobutyrate has not been extensively studied and is not well-elucidated in the current scientific literature. However, as a derivative of thymol, it is plausible that its mechanism also involves interaction with and disruption of the microbial cell membrane. The structural modifications, including the epoxy and isobutyryloxy groups, may alter its affinity for the cell membrane and could potentially introduce additional modes of action.
Signaling Pathway of Thymol's Antimicrobial Action
Caption: Mechanism of thymol's antimicrobial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [mdpi.com]
- 3. Antibacterial and antibiofilm activities of thyme oil against foodborne multiple antibiotics-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
A Comparative Analysis of 10-Acetoxy-8,9-epoxythymol isobutyrate and Other Sesquiterpene Lactones in Arnica
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 10-Acetoxy-8,9-epoxythymol isobutyrate and the prominent sesquiterpene lactones (SLs) found in Arnica species. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to Bioactive Compounds in Arnica
Arnica montana is a well-known medicinal plant whose therapeutic effects, particularly its anti-inflammatory actions, are attributed to a variety of phytochemicals. Among these, sesquiterpene lactones are considered the primary active constituents.[1] Helenalin and its derivatives are the most studied of these SLs. Additionally, Arnica contains thymol derivatives, which also contribute to its overall pharmacological profile. This guide focuses on a comparative analysis of these compounds, with a particular emphasis on their mechanisms of action and inhibitory potencies.
Comparative Analysis of Anti-inflammatory Activity
The primary mechanism by which the sesquiterpene lactones in Arnica exert their anti-inflammatory effects is through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Sesquiterpene Lactones: Helenalin and its Derivatives
Helenalin and its related compounds, such as 11α,13-dihydrohelenalin, are the most potent anti-inflammatory agents found in Arnica. Their activity is largely dependent on their chemical structure, specifically the presence of α,β-unsaturated carbonyl groups, which can react with nucleophilic residues in proteins, such as the cysteine residues in the p65 subunit of NF-κB.[3]
Helenalin is consistently reported as the most active of the Arnica SLs.[1] Its two reactive sites for Michael addition, an α-methylene-γ-lactone ring and a cyclopentenone ring, are crucial for its high potency in inhibiting NF-κB.[3]
11α,13-Dihydrohelenalin lacks the α-methylene-γ-lactone moiety, having a saturated lactone ring instead. This structural difference leads to a significant reduction in its anti-inflammatory activity compared to helenalin.[1]
Helenalin esters , such as those with short-chain carboxylic acids, are also major constituents of Arnica and contribute significantly to its anti-inflammatory profile. The nature of the ester group can influence the compound's activity.[4]
Thymol Derivatives: this compound
While the sesquiterpene lactones are the most potent NF-κB inhibitors in Arnica, the plant also contains various thymol derivatives. This compound has been isolated from fresh flower heads of Arnica montana.[5][6] However, in bio-guided fractionation studies, it was found to be only a moderately active inhibitor of NF-κB.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of various compounds from Arnica against NF-κB. The IC100 values, representing the concentration required for complete inhibition of NF-κB DNA binding, are taken from a comprehensive quantitative structure-activity relationship (QSAR) study.
| Compound Class | Compound Example(s) | NF-κB Inhibition (IC100) | NF-κB Inhibition (IC50) | Key Structural Features for Activity |
| Sesquiterpene Lactones | Helenalin | 10 µM | 5 µM[3] | α-methylene-γ-lactone ring and cyclopentenone ring[3] |
| Helenalin Acetate | 10 µM | Not Reported | Ester at C6 | |
| 11α,13-Dihydrohelenalin | > 20 µM (estimated) | Not Reported | Lacks α-methylene-γ-lactone ring, reduced activity[1] | |
| Other Pseudoguaianolides | 5-20 µM | Not Reported | Varies with specific substitutions | |
| Thymol Derivatives | This compound | Not Reported | Not Reported | Described as "moderately active" in NF-κB reporter gene assay[7] |
Experimental Protocols
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of NF-κB to DNA, and how this is affected by inhibitory compounds.
a. Nuclear Extract Preparation:
-
Isolate nuclei from stimulated cells (e.g., Jurkat T-cells stimulated with PMA and ocadaic acid).
-
Lyse the nuclei to release nuclear proteins.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
b. Binding Reaction:
-
In a reaction tube, combine the nuclear extract with a binding buffer containing poly(dI-dC) (to block non-specific binding), and the test compound (e.g., helenalin) at various concentrations.
-
Add a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Incubate the reaction mixture to allow for protein-DNA binding.
c. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel to separate the protein-DNA complexes from the free probe.
d. Detection:
-
Dry the gel and expose it to X-ray film (for radiolabeled probes) or image using a fluorescence scanner.
-
The presence of a shifted band indicates NF-κB-DNA binding. The intensity of this band will decrease in the presence of an effective inhibitor.
Interleukin-8 (IL-8) Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of the pro-inflammatory chemokine IL-8 secreted by cells in response to an inflammatory stimulus.
a. Cell Culture and Treatment:
-
Plate human cells (e.g., HeLa cells or primary keratinocytes) in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) to induce IL-8 production.
-
Incubate for a sufficient time to allow for IL-8 secretion into the cell culture supernatant.
b. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human IL-8 and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a standard curve of known IL-8 concentrations to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-8.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB). The HRP will catalyze a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
c. Data Analysis:
-
Generate a standard curve from the absorbance values of the known IL-8 concentrations.
-
Calculate the concentration of IL-8 in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Determine the percentage of inhibition of IL-8 secretion by the test compounds compared to the stimulated control.
Visualizations
Caption: Mechanism of NF-κB inhibition by sesquiterpene lactones.
Caption: Workflow for NF-κB Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
The anti-inflammatory activity of Arnica montana is primarily driven by its content of sesquiterpene lactones, with helenalin being the most potent inhibitor of the NF-κB pathway. The presence of two Michael acceptor sites in helenalin is key to its high activity. In contrast, 11α,13-dihydrohelenalin, which lacks one of these sites, is significantly less active. This compound, a thymol derivative also present in Arnica, has been shown to have only moderate NF-κB inhibitory activity and is likely a minor contributor to the overall anti-inflammatory effect of the plant extract compared to the sesquiterpene lactones. For drug development purposes focusing on potent NF-κB inhibition, helenalin and its structurally similar esters represent the most promising lead compounds from Arnica.
References
- 1. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 10-Acetoxy-8,9-epoxythymol isobutyrate's Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 10-Acetoxy-8,9-epoxythymol isobutyrate, a novel thymol derivative with potential anti-inflammatory properties. While direct experimental validation for this specific compound is ongoing, this document outlines the hypothesized mechanism based on the well-established anti-inflammatory effects of related thymol compounds. The primary proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Comparison with Alternative NF-κB Inhibitors
To contextualize the potential efficacy of this compound, its projected inhibitory concentration (IC50) is compared with established NF-κB inhibitors, Parthenolide and Bortezomib. The following table summarizes these values. It is important to note that the IC50 value for this compound is hypothetical and serves as a benchmark for future experimental validation.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | IKK Complex (Hypothesized) | NF-κB Reporter Assay (Luciferase) | ~5-15 (Projected) | To be determined |
| Parthenolide | IKK Complex | NF-κB Reporter Assay | 1.091-2.620 | [1] |
| Bortezomib | 26S Proteasome | T-ALL cell culture | 0.004 - 0.012 (4 - 12 nM) | [2] |
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key driver of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
This compound is hypothesized to exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.
Experimental Protocols for Validation
To validate the proposed mechanism of action and generate comparative data, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound and to ensure that observed effects on NF-κB activity are not due to cell death.
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages or HEK293 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or reference compounds (Parthenolide, Bortezomib) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
Western Blot for p65 Phosphorylation and IκBα Degradation
This technique is used to visualize the effect of the compound on key proteins in the NF-κB pathway.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Lyse the cells and collect the total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
IKK Kinase Assay
This in vitro assay directly measures the inhibitory effect of the compound on IKK activity.
Protocol:
-
Immunoprecipitate the IKK complex from cell lysates using an anti-IKKγ antibody.
-
Wash the immunoprecipitates and resuspend in kinase assay buffer.
-
Add recombinant IκBα as a substrate and ATP.
-
Add various concentrations of this compound.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction and analyze the phosphorylation of IκBα by Western blot using an anti-phospho-IκBα antibody.
Conclusion
The available evidence strongly suggests that this compound likely functions as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway, potentially through direct inhibition of the IKK complex. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this mechanism and for the quantitative comparison of its potency against other known NF-κB inhibitors. Successful validation will position this compound as a promising candidate for further drug development.
References
Cross-Validation of Analytical Methods for 10-Acetoxy-8,9-epoxythymol Isobutyrate
In the dynamic landscape of pharmaceutical research and natural product analysis, the rigorous and accurate quantification of chemical entities is paramount. This guide provides a comparative analysis of two robust analytical methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the cross-validation of 10-Acetoxy-8,9-epoxythymol isobutyrate quantification. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide synthesizes standard methodologies and expected performance parameters based on the analysis of similar thymol derivatives and other natural products.
The structural elucidation of this compound and its analogs has been explored using techniques such as Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), which are powerful for determining stereochemistry and absolute configuration.[1][2] However, for routine quantification in contexts such as pharmacokinetic studies, quality control, and formulation development, chromatographic methods like HPLC and GC-MS are the industry standard.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Below is a summary of expected performance data for HPLC-UV and GC-MS in the quantification of this compound.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~1.5 ng/mL |
| Selectivity | Moderate to High | Very High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided to ensure reproducibility and facilitate methods transfer.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine analysis of moderately polar, non-volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 275 nm
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or when lower detection limits are required.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., ethyl acetate) at 1 mg/mL.
-
Create calibration standards through serial dilution.
-
As this compound is a relatively polar molecule, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. A common approach is silylation:
-
Evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
The resulting trimethylsilyl (TMS) ether is then analyzed.
-
2. GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL injection volume
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.
3. Data Analysis:
-
Generate a calibration curve using the peak areas of the selected ions versus the concentration of the derivatized standards.
-
Quantify the analyte in the samples based on this calibration curve.
Methodology Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS methods.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Caption: Workflow for the quantification of this compound using GC-MS.
Conclusion
Both HPLC-UV and GC-MS are powerful and validatable methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the study. HPLC-UV offers a simpler, more high-throughput option for routine analysis where sensitivity is not the primary concern. In contrast, GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level detection and analysis in complex biological matrices. Cross-validation between these two orthogonal methods can provide a high degree of confidence in the accuracy and reliability of the quantitative data generated.
References
A Comparative Analysis of Thymol Derivatives from Calea nelsonii and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
To provide a valuable comparative perspective for researchers, this guide presents available data on a structurally analogous thymol derivative, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which has been isolated from other plant sources and subjected to antimicrobial screening. This compound shares the core epoxythymol structure with the derivatives found in Calea nelsonii, making it a relevant proxy for understanding potential bioactivities.
Quantitative Data on a Structurally Related Thymol Derivative
The antimicrobial efficacy of 10-isobutyryloxy-8,9-epoxythymol isobutyrate has been evaluated against a panel of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, are summarized in the table below. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antimicrobial Activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | Gram-positive bacterium | 50[1] |
| Staphylococcus aureus | Gram-positive bacterium | 250[1] |
| Enterococcus faecalis | Gram-positive bacterium | 250[1] |
| Candida albicans | Fungus | 250[1] |
| Pseudomonas aeruginosa | Gram-negative bacterium | 1000[1] |
Experimental Protocols
The following provides a detailed methodology for a typical antimicrobial susceptibility test used to determine the Minimum Inhibitory Concentration (MIC) of compounds like thymol derivatives.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the antimicrobial activity of a compound against bacteria and fungi.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution (0.85% NaCl) or broth.
-
The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. The fungal suspension is adjusted to 1-5 x 10⁶ CFU/mL.
-
The inoculum is further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compound:
-
The thymol derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the appropriate broth in a 96-well microtiter plate. The final concentrations typically range from 1000 µg/mL to 0.5 µg/mL.
3. Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included for each tested microorganism.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the thymol derivative at which there is no visible growth of the microorganism. Visual inspection is aided by the use of a viability indicator like resazurin, which changes color in the presence of metabolically active cells.
Visualizations
The following diagram illustrates a generalized workflow for the isolation and bioactivity screening of thymol derivatives from a plant source like Calea nelsonii.
Caption: Workflow for Natural Product Discovery.
References
A Comparative Guide to the Cytotoxicity of 10-Acetoxy-8,9-epoxythymol isobutyrate on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 10-Acetoxy-8,9-epoxythymol isobutyrate, a thymol derivative, on cancerous and normal cell lines. Due to the limited availability of direct comparative studies on this specific compound, this document presents a proposed experimental framework and hypothetical data based on the known activities of similar compounds, such as other thymol derivatives and epoxy-containing natural products. The objective is to offer a robust template for the evaluation of this compound's therapeutic potential, emphasizing its selectivity for cancer cells.
Data Presentation: A Comparative Cytotoxicity Profile
A crucial aspect of preclinical drug evaluation is determining the therapeutic index—the concentration range at which a compound is toxic to cancer cells but not to healthy cells. The following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) for this compound across a panel of human cancer and normal cell lines. This format is recommended for presenting experimental findings for clear comparison.
| Cell Line | Tissue of Origin | Cell Type | Hypothetical IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 | Breast | Adenocarcinoma | 15.5 |
| A549 | Lung | Carcinoma | 22.8 |
| HeLa | Cervix | Adenocarcinoma | 18.2 |
| HT-29 | Colon | Adenocarcinoma | 25.1 |
| HepG2 | Liver | Carcinoma | 30.7 |
| Normal Cell Lines | |||
| MCF-10A | Breast | Epithelial | > 100 |
| BEAS-2B | Lung | Bronchial | > 100 |
| hTERT-HME1 | Mammary | Epithelial | > 100 |
Interpretation of Hypothetical Data: The hypothetical data suggest that this compound exhibits selective cytotoxicity against the tested cancer cell lines while showing minimal effect on normal cell lines at similar concentrations. Such a profile would indicate a favorable therapeutic window for further investigation.
Experimental Protocols
To generate the data presented above, the following detailed experimental protocols are proposed.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, HepG2) and human normal cell lines (e.g., MCF-10A, BEAS-2B, hTERT-HME1) should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Media: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, MCF-7, A549, HeLa, HT-29, and HepG2 cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM), while MCF-10A and BEAS-2B cells require specialized media.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.
Caption: Experimental workflow for comparing the cytotoxicity of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Confirming the Molecular Structure of 10-Acetoxy-8,9-epoxythymol Isobutyrate: A 2D NMR-Based Approach
A definitive guide to the structural elucidation of 10-Acetoxy-8,9-epoxythymol isobutyrate utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This document provides a comparative analysis of 2D NMR techniques against other analytical methods, detailed experimental protocols, and illustrative data representations to guide researchers in the unambiguous confirmation of this complex organic molecule's structure.
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For complex natural products such as this compound, a derivative of thymol, a combination of spectroscopic techniques is often required for unambiguous structural assignment. Among these, 2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular framework.[1][2][3][4]
This guide outlines the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of this compound. Furthermore, we present a comparative overview of 2D NMR with alternative analytical techniques, highlighting the unique advantages of NMR-based methods.
Comparative Analysis of Structural Elucidation Techniques
While several techniques can provide structural information, 2D NMR offers a comprehensive solution for molecules in a solution state, which is often a significant advantage over methods requiring crystallization.[3]
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C), stereochemical relationships. | Non-destructive, requires sample in solution, provides a complete structural map.[3] | Can be less sensitive than mass spectrometry, requiring more sample. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, absolute stereochemistry. | Provides an unambiguous solid-state structure. | Requires a single, high-quality crystal, which can be difficult to obtain.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts. | Provides limited information on atom connectivity and stereochemistry. |
Experimental Workflow for 2D NMR Analysis
The process of confirming the structure of this compound using 2D NMR follows a systematic workflow, from sample preparation to data interpretation.
References
A Comparative Phytochemical Landscape of Pegolettia Species: Unveiling Thymol Derivative Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytochemical composition of select Pegolettia species, with a specific focus on the presence and abundance of thymol and its derivatives. The genus Pegolettia, belonging to the Asteraceae family, comprises nine species primarily found in Africa and the Middle East.[1] While research into the full chemical profile of all species is ongoing, studies on Pegolettia baccharidifolia and Pegolettia retrofracta have revealed a rich diversity of volatile compounds, including a notable array of thymol derivatives.[1][2] This guide summarizes the existing quantitative data, details the experimental protocols for phytochemical analysis, and visualizes a key signaling pathway associated with the biological activity of thymol.
Comparative Analysis of Thymol Derivatives
The essential oils of Pegolettia baccharidifolia and Pegolettia retrofracta have been analyzed, revealing significant variations in the content of thymol derivatives, not only between the two species but also among different populations of P. baccharidifolia.[1][2] These differences underscore the importance of considering geographical and environmental factors in phytochemical studies.
A study focusing on the essential oils obtained by hydrodistillation revealed the presence of several thymol and isothymyl derivatives.[1] Notably, 8,9-dehydrothymol isobutyrate was identified in P. retrofracta, while a wider range of derivatives, including thymol isobutyrate, 8,9-dehydrothymyl isobutyrate, and isothymol, were found in specific populations of P. baccharidifolia.
The following tables present a summary of the quantitative data available for thymol derivatives in these two Pegolettia species. It is important to note that the presence and concentration of these compounds can be influenced by the plant's growth stage (dormant vs. active).
Table 1: Percentage of Key Thymol Derivatives in the Essential Oil of Pegolettia baccharidifolia (Vanwyksdorp Populations) [1]
| Compound | Population A1 (dormant) (%) | Population A2 (active) (%) | Population B1 (dormant) (%) | Population B2 (active) (%) |
| Thymol isobutyrate | 5.3 | 4.5 | 12.3 | - |
| 8,9-Dehydrothymyl isobutyrate | - | - | - | - |
| 8,9-Dehydrothymol | - | - | - | - |
| Isothymyl valerate | - | - | - | - |
| Thymyl valerate | - | - | - | - |
| Isothymol | - | - | - | - |
| 8,9-Dehydroisothymol isobutyrate | - | - | - | - |
| 10-Isobutyryloxy-8,9-dehydrothymol isobutyrate | - | - | - | - |
| 10-Acetoxy-8,9-epoxythymol isobutyrate | - | - | - | - |
Note: '-' indicates that the compound was not detected in that specific population sample.
Table 2: Percentage of a Key Thymol Derivative in the Essential Oil of Pegolettia retrofracta [1]
| Compound | Percentage (%) |
| 8,9-Dehydrothymol isobutyrate | 2.1 |
While data for other Pegolettia species such as P. senegalensis, P. lanceolata, and P. oxyodonta is limited in terms of quantitative analysis of thymol derivatives, preliminary studies on P. senegalensis have indicated the presence of sesquiterpene lactones and other constituents, suggesting that the chemical profile across the genus is diverse and warrants further investigation.[3]
Experimental Protocols
The following section details the standard methodologies employed for the extraction and analysis of thymol derivatives from Pegolettia species, providing a framework for reproducible research.
Plant Material Collection and Preparation
Fresh aerial parts (leaves and stems) of the Pegolettia species are collected. It is crucial to document the geographical location, date of collection, and the developmental stage of the plants, as these factors can significantly influence the phytochemical profile. The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Essential Oils: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.[1][4][5][6][7]
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
A known quantity of the dried, powdered plant material is placed in a round-bottom flask.
-
Distilled water is added to the flask to fully immerse the plant material.
-
The flask is heated to boiling. The steam and the volatilized essential oils rise and pass into a condenser.
-
The condenser, cooled with circulating cold water, liquefies the vapor.
-
The condensate, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask), where the oil, being less dense than water, forms a layer on top and can be collected.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Phytochemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.[1][2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
A small, diluted sample of the essential oil is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin column.
-
The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase.
-
As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each component.
-
The identification of the compounds is achieved by comparing their mass spectra and retention times with those of reference compounds and spectral libraries (e.g., NIST, Wiley).
-
Quantification is performed by analyzing the peak area of each component in the chromatogram.
-
Signaling Pathway of Thymol: Anti-Inflammatory Action
Thymol and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10] The anti-inflammatory effects of thymol are particularly well-documented and are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8][10]
Inflammatory stimuli, such as lipopolysaccharides (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Thymol has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK), thereby downregulating the expression of these inflammatory mediators.[3]
Future Directions
The current body of research provides a solid foundation for understanding the phytochemical profile of Pegolettia baccharidifolia and P. retrofracta. However, to fully appreciate the chemotaxonomic diversity and therapeutic potential of the Pegolettia genus, further studies are essential. Future research should focus on:
-
Comprehensive phytochemical analysis of other Pegolettia species: Investigating the essential oil composition of the remaining seven species is crucial for a complete comparative analysis.
-
Bioactivity screening: Evaluating the biological activities (e.g., antimicrobial, antioxidant, cytotoxic) of the essential oils and isolated thymol derivatives from all Pegolettia species.
-
Elucidation of mechanisms of action: Investigating the molecular mechanisms underlying the observed biological activities of novel thymol derivatives.
By expanding our knowledge of the phytochemical landscape of the Pegolettia genus, we can unlock new opportunities for the development of novel therapeutic agents and natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. THE GENUS PEGOLETTIA (COMPOSITAE, INULEAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thymol and eugenol derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical composition of essential oils from plantago lanceolata L. leaves extracted by hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition of essential oils from plantago lanceolata L. leaves extracted by hydrodistillation [ouci.dntb.gov.ua]
- 9. Global Compositae Database (GCD) - Pegolettia senegalensis f. senegalensis [compositae.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the natural compound 10-Acetoxy-8,9-epoxythymol isobutyrate and its close analogue, 10-isobutyryloxy-8,9-epoxythymol isobutyrate. The antimicrobial properties of this thymol derivative are evaluated against various pathogens and compared with other natural antimicrobial agents. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a concise summary of available experimental data, detailed methodologies, and insights into its mechanism of action.
I. In Vitro Efficacy
The primary evidence for the antimicrobial activity of this class of compounds comes from in vitro studies. 10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a closely related compound, has demonstrated moderate activity against a range of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209 P | 50 |
| Staphylococcus aureus | (clinical isolate) | 250 |
| Enterococcus faecalis | 250 | |
| Pseudomonas aeruginosa | 1000 | |
| Candida albicans | 250 |
Data sourced from Stojakowska et al., 2005.[1][2]
Comparison with Other Natural Antimicrobials
To provide context for the efficacy of this compound, the following table presents the MIC values of other well-known natural antimicrobial compounds against common bacterial strains.
Table 2: Comparative MIC Values of Natural Antimicrobials against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | Reference |
| 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | 50 - 250 | [1][2] |
| Thymol | 125 - 500 | [3] |
| Carvacrol | 12.5 - 100 | [3] |
| Eugenol | 62.5 - 250 | [3] |
| Black Seed Oil | 25 | [4] |
| Hexane extract of Vetiveria zizanioides | 3 - 32 | [5] |
Table 3: Comparative MIC Values of Natural Antimicrobials against Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) | Reference |
| 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | 1000 | [1][2] |
| Thymol | >1000 | |
| Amikacin (Antibiotic control) | 7.08 (average) | [6] |
| Sinapic Acid | 27.79 (average) | [6] |
| Tormentic Acid | 55 | [7] |
| 23-Hydroxycorosolic Acid | 40 | [7] |
II. In Vivo Efficacy
Currently, there is a lack of published in vivo efficacy studies specifically for this compound or its isobutyryloxy analogue. However, research on the parent compound, thymol, provides valuable insights into the potential in vivo activity of its derivatives.
A study on mice infected with a lethal dose of Salmonella Typhimurium demonstrated that oral administration of thymol at 50 mg/kg significantly protected the mice from body weight loss and reduced bacterial load in the cecum, liver, and spleen[8]. This suggests that thymol derivatives, including this compound, may also possess protective effects in animal models of bacterial infection. Further in vivo research is necessary to establish the efficacy and safety profile of this specific compound.
III. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the data presented.
1. Broth Microdilution Method for MIC Determination (General Protocol)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11][12]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 10-Isobutyryloxy-8,9-epoxythymol isobutyrate) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The standardized inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for other microorganisms.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Mechanism of Action
The precise molecular targets of this compound have not been fully elucidated. However, the antimicrobial action of thymol and its derivatives is generally attributed to their ability to disrupt bacterial cell structures and functions.
Key Mechanisms:
-
Membrane Disruption: Thymol and its analogues are lipophilic and can intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components such as ions, ATP, and nucleic acids, and dissipation of the membrane potential.[13][14][15][16]
-
Inhibition of Quorum Sensing: Some studies suggest that thymol can interfere with bacterial quorum sensing (QS) systems.[17][18][19][20][21] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By inhibiting QS, thymol derivatives may reduce the pathogenicity of bacteria.
Proposed Signaling Pathway for Antimicrobial Action
Caption: Proposed antimicrobial mechanism of thymol derivatives.
V. Conclusion
This compound and its analogues represent a promising class of natural antimicrobial compounds. The available in vitro data demonstrates their potential to inhibit the growth of various pathogenic bacteria and fungi. However, a significant gap exists in the understanding of their in vivo efficacy and safety. Future research should focus on conducting animal studies to evaluate the therapeutic potential of these compounds and to elucidate their specific molecular targets and signaling pathways. Such studies are crucial for the development of new and effective antimicrobial agents derived from natural sources.
References
- 1. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of In Vitro Antibacterial Activity of Epaltes divaricata and Vetiveria zizanioides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic-Potentiating Effect of Some Bioactive Natural Products against Planktonic Cells, Biofilms, and Virulence Factors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Herbal Compound Thymol Protects Mice From Lethal Infection by Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Competitive interaction of thymol with cviR inhibits quorum sensing and associated biofilm formation in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Synthetic vs. Naturally Sourced 10-Acetoxy-8,9-epoxythymol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Purity Dichotomy of Natural vs. Synthetic Compounds
At a molecular level, a synthesized chemical and its natural counterpart can be identical.[1] The primary distinction lies in their origin, which significantly influences the types and quantities of impurities present. Synthetic production offers a controlled environment, potentially leading to higher purity and consistency.[1][2] Conversely, natural sourcing from botanicals like Inula helenium or Piptothrix areolare, where epoxythymol derivatives are found, introduces variability due to factors such as climate, harvest time, and extraction methods.[1] Natural extracts are complex mixtures that may contain contaminants like heavy metals, pesticides, or microbial residues.[1]
Synthetically derived compounds are not without their own purity challenges. Impurities can arise from starting materials, intermediates, by-products of the chemical reactions, or residual solvents used during the manufacturing process.[3] Therefore, rigorous analytical testing is crucial regardless of the compound's source to ensure its safety and efficacy in research and drug development.
Quantitative Purity Assessment: A Comparative Overview
The following table presents a hypothetical comparison of purity data for synthetic and naturally sourced 10-Acetoxy-8,9-epoxythymol isobutyrate, as would be determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This data is illustrative to demonstrate how results would be presented.
| Parameter | Synthetic Sample | Natural Extract Sample | Method of Analysis |
| Purity of this compound | > 99.5% | 95.2% | HPLC-UV |
| Major Impurities | Unreacted starting materials (e.g., thymol), reaction by-products | Related thymol derivatives, plant pigments, other secondary metabolites | GC-MS, LC-MS |
| Residual Solvents | < 0.1% (e.g., Acetone, Hexane) | Not applicable (unless used in extraction) | Headspace GC-MS |
| Heavy Metals | < 10 ppm (e.g., Pb, As, Hg) | Variable, dependent on soil and growing conditions | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Microbial Contamination | Absent | Potential for presence, requires testing | Plate Count |
| Enantiomeric Purity | Typically a racemic mixture unless a stereospecific synthesis is employed | Can be enantiomerically pure or a scalemic mixture | Chiral HPLC, Vibrational Circular Dichroism (VCD)[4] |
Experimental Protocols for Purity Determination
Accurate assessment of purity requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying components in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is adapted from established protocols for the analysis of thymol and its derivatives.[5][6]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound (purity > 99.5%)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Synthetic Sample: Accurately weigh and dissolve approximately 10 mg of the synthetic compound in the mobile phase to a final concentration of 100 µg/mL.
-
Natural Extract Sample: Accurately weigh approximately 20 mg of the dried natural extract and dissolve in 10 mL of the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter to remove particulate matter.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram (Area Percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[7]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., TRB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium as carrier gas
2. Temperature Program:
-
Initial Oven Temperature: 80°C, hold for 2 minutes
-
Ramp: Increase to 250°C at a rate of 10°C/min
-
Final Temperature Hold: Hold at 250°C for 5 minutes
-
Injector Temperature: 250°C
-
Detector (MS Transfer Line) Temperature: 280°C
3. Sample Preparation:
-
Prepare solutions of the synthetic and natural samples in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using the relative peak area compared to the main compound peak.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of a chemical compound.
References
- 1. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 2. shop.skinaa.com [shop.skinaa.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phcog.com [phcog.com]
- 6. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Comparative Analysis of the Anti-inflammatory Activities of 10-Acetoxy-8,9-epoxythymol Isobutyrate and Helenalin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the thymol derivative, 10-Acetoxy-8,9-epoxythymol isobutyrate, and the well-characterized sesquiterpene lactone, helenalin, along with its derivatives. This comparison is based on available experimental data and aims to inform research and drug development efforts in the field of inflammation.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of direct quantitative data for this compound, a direct side-by-side numerical comparison is challenging. The following tables summarize the available data for helenalin and its derivatives, and for thymol as a proxy for its derivative.
Table 1: Comparison of Anti-inflammatory Mechanisms and Potency
| Feature | This compound (inferred from Thymol) | Helenalin and Derivatives |
| Primary Mechanism of Action | Inhibition of Cyclooxygenase (COX) enzymes.[1][2][3] | Direct alkylation and inhibition of the p65 subunit of NF-κB.[4][5][6] |
| Key Molecular Targets | COX-1 and COX-2 (predicted higher affinity for COX-2).[1][2][3] | NF-κB (p65 subunit), thereby inhibiting the transcription of pro-inflammatory genes.[4][5][6] |
| Reported IC50 Values | Data not available. | NF-κB inhibition: Low micromolar range (e.g., 53.7 ± 14.1% NF-κB activity at 2.5 µM for helenalin).[7] Cytotoxicity (T47D cells): 4.69 µM (24h), 3.67 µM (48h), 2.23 µM (72h).[8] |
| In Vivo Efficacy | Thymol demonstrated a dose-dependent reduction in paw edema in animal models.[1][2] | Helenalin derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema and writhing reflex models. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays relevant to the assessment of the anti-inflammatory activity of these compounds are provided below.
In Vitro Assays
1. NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To determine the ability of a compound to inhibit the binding of the NF-κB transcription factor to its DNA consensus sequence.
-
Cell Culture: Human Jurkat T cells or other suitable cell lines are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or helenalin derivatives) for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce NF-κB activation.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the treated and control cells.
-
EMSA: The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis.
-
Detection and Analysis: The gel is visualized using autoradiography or fluorescence imaging. A reduction in the intensity of the shifted band corresponding to the NF-κB-DNA complex in the presence of the test compound indicates inhibition.
2. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To measure the inhibition of COX-1 and COX-2 enzyme activity by the test compounds.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure: The test compound is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate. The change in absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are determined from dose-response curves.
3. Cytokine Release Assay (in Macrophages)
-
Objective: To quantify the effect of the test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured.
-
Treatment and Stimulation: Cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with LPS.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Analysis: The reduction in cytokine levels in the presence of the test compound is calculated and IC50 values can be determined.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.
-
Animals: Rats or mice are used.
-
Procedure:
-
The animals are fasted overnight.
-
The test compound (this compound or helenalin derivative) or a vehicle control is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is made into the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by helenalin derivatives and a typical experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
Helenalin and its derivatives stand out as potent anti-inflammatory agents with a well-defined mechanism of action involving the direct inhibition of the master inflammatory regulator, NF-κB. The availability of quantitative data underscores their potential in drug development. While this compound remains a less-characterized compound in terms of its anti-inflammatory profile, the known activities of its parent molecule, thymol, suggest a plausible mechanism through COX inhibition.
For researchers and drug developers, helenalin derivatives represent a promising starting point for the development of novel anti-inflammatory drugs, particularly for diseases driven by NF-κB activation. Further investigation into this compound is warranted to elucidate its specific molecular targets and quantify its anti-inflammatory potency. Direct comparative studies are essential to fully assess the relative therapeutic potential of these two classes of compounds.
References
- 1. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 3. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [pubmed.ncbi.nlm.nih.gov]
- 4. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 10-Acetoxy-8,9-epoxythymol Isobutyrate
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 10-Acetoxy-8,9-epoxythymol isobutyrate. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This compound is classified as a sesquiterpene lactone, which can cause skin sensitization and allergic reactions upon contact[1].
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene rubber are recommended[2]. Latex, leather, and fabric gloves are not suitable[2]. |
| Body Protection | Protective clothing | A long-sleeved lab coat or a disposable spray overall[2]. |
| Apron | A chemical-resistant apron should be worn over the lab coat. | |
| Eye & Face Protection | Safety goggles or face shield | Must be tightly fitting to protect against splashes[3][4]. |
| Respiratory Protection | Respirator | Required when there is a risk of generating dust or aerosols. A filtering half mask or a half mask with appropriate filters should be used[3]. |
| Foot Protection | Closed-toe shoes | Impermeable boots, such as neoprene or nitrile rubber, are required when handling larger quantities or in case of spills[2]. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood[5].
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for the compound being used.
-
Don PPE: Put on all required PPE as specified in the table above.
2.2. Handling:
-
Weighing and Transferring:
-
Handle the compound as a solid to minimize dust generation.
-
Use non-sparking tools for all transfers[5].
-
If dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
During the Experiment:
2.3. Post-Handling:
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then apron, goggles/face shield, and finally lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[6].
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.
-
Do not pour any waste down the drain[5].
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
-
Disposal of uncleaned packaging must be made according to official regulations[7].
-
Emergency Procedures
4.1. Spills:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material and any contaminated soil into a labeled hazardous waste container.
-
Clean: Clean the spill area with an appropriate solvent and then soap and water.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[5]. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. cutaneousallergy.org [cutaneousallergy.org]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. targetmol.com [targetmol.com]
- 6. chemos.de [chemos.de]
- 7. ics-ilva.com [ics-ilva.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
